Product packaging for 2-(3-Fluorophenyl)propanoic acid(Cat. No.:CAS No. 65487-32-3)

2-(3-Fluorophenyl)propanoic acid

Cat. No.: B1367025
CAS No.: 65487-32-3
M. Wt: 168.16 g/mol
InChI Key: XHPMSYWCKADLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Fluorophenyl)propanoic acid (CAS 65487-32-3) is a high-purity organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . This compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly in the development of novel active molecules. It is typically supplied as a solid and requires specific storage conditions to maintain stability; it is recommended to be sealed in a dry environment and stored at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in various synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B1367025 2-(3-Fluorophenyl)propanoic acid CAS No. 65487-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPMSYWCKADLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496391
Record name 2-(3-Fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65487-32-3
Record name 2-(3-Fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 3 Fluorophenyl Propanoic Acid and Analogues

Direct Synthesis Approaches

Direct synthesis methods provide foundational routes to the basic 2-(3-fluorophenyl)propanoic acid scaffold. These often involve multi-step sequences starting from readily available aromatic precursors.

Strategies Involving Friedel-Crafts Acylation Precursors

A prominent strategy for the synthesis of 2-arylpropanoic acids involves the Friedel-Crafts reaction. synquestlabs.com This electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring. rsc.orgnih.gov For the synthesis of this compound, the process can be adapted from established methods for similar compounds, such as 2-(4-alkylphenyl)propanoic acids.

A representative synthesis involves a two-step process. First, a Friedel-Crafts reaction is conducted between fluorobenzene (B45895) and a 2-chloropropionyl derivative, such as ethyl 2-chloropropionate, using a strong Lewis acid catalyst like anhydrous aluminum chloride. This reaction forms the intermediate ester, ethyl 2-(3-fluorophenyl)propanoate. The subsequent step involves the hydrolysis of this ester, typically using an acid or base, to yield the final this compound. A patent for a similar synthesis highlights using toluene (B28343) as a solvent and conducting the initial acylation at low temperatures (-5 °C to 5 °C). sigmaaldrich.com

StepReactantsCatalystSolventTemperatureProduct
1. Acylation Fluorobenzene, Ethyl 2-chloropropionateAnhydrous Aluminum Chloride (AlCl₃)Toluene-5 to 5 °CEthyl 2-(3-fluorophenyl)propanoate
2. Hydrolysis Ethyl 2-(3-fluorophenyl)propanoate, Acid (e.g., HCl)-Water/Ethanol (B145695)70-100 °CThis compound

Table 1. Representative conditions for the synthesis of this compound via a Friedel-Crafts based route. sigmaaldrich.com

While effective, the Friedel-Crafts acylation can present challenges, such as the need for stoichiometric amounts of the catalyst because the product ketone forms a stable complex with the Lewis acid. synquestlabs.com

Routes from Propanal Derivatives via Oxidation

Oxidative pathways provide another avenue to 2-arylpropanoic acids. While direct oxidation of a corresponding 2-arylpropanal is feasible, more intricate oxidative rearrangement strategies have been documented in the literature for generating these structures. One such method involves the oxidative aryl migration in β-aryl-β-hydroxyalkyl phenyl selenides. rsc.org

This multi-step sequence begins with the preparation of a 1-aryl-1-hydroxyprop-2-yl phenyl selenide. This intermediate can be synthesized by treating a substituted benzaldehyde (B42025) (like 3-fluorobenzaldehyde) with an α-(phenylseleno)ethyl anion. Subsequent oxidation of this diastereoisomeric mixture with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) in a suitable solvent induces a 1,2-aryl shift. rsc.org When the reaction is performed in methanol (B129727), it yields the methyl ester of the desired 2-arylpropanoic acid almost quantitatively. Alternatively, using tetrahydrofuran (B95107) (THF) as the solvent can lead directly to the formation of the 2-arylpropanoic acid in high yields. rsc.org

Advanced Synthetic Routes for Substituted this compound Derivatives

To create more complex analogues, particularly those with a biphenyl (B1667301) core, modern palladium-catalyzed cross-coupling reactions are indispensable tools. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is central to the synthesis of many profen-based structures, including analogues of this compound. researchgate.net These reactions facilitate the formation of carbon-carbon bonds with high precision.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, making it ideal for constructing the biphenyl framework found in many pharmacologically active molecules. researchgate.net The synthesis of flurbiprofen (B1673479), 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, and its analogues serves as an excellent template for this approach. nih.govresearchgate.net

The general strategy involves the palladium-catalyzed reaction of an arylboronic acid with an aryl halide. To synthesize a biphenyl-containing propanoic acid, one could couple an appropriately substituted arylboronic acid with a halo-phenylpropanoic acid derivative. For instance, coupling 3-fluorophenylboronic acid with a suitable 4-halophenylpropanoic acid ester would be a direct route. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. researchgate.net For example, Pd(dppf)Cl₂ has been shown to be an effective catalyst for such transformations. researchgate.net

Catalyst / Pre-catalystLigandBaseSolventNotes
Pd(dppf)Cl₂dppfVarious (e.g., K₂CO₃, Cs₂CO₃)Toluene, Dioxane/WaterCommon and effective for a range of substrates. researchgate.net
Pd(PPh₃)₄TriphenylphosphineVariousToluene, THFClassic catalyst, often used under anhydrous conditions with acyl chlorides.
Pd(OAc)₂RuPhos--Optimal for coupling with sulfonyl fluorides, a related transformation.

Table 2. Common Palladium catalyst systems for Suzuki-Miyaura cross-coupling reactions.

Carbonylative Suzuki-Miyaura couplings represent a variation where carbon monoxide is incorporated during the reaction, which can be a useful strategy for building the acid moiety. sigmaaldrich.com

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are highly effective for synthesizing 2-arylpropanoic acids and their derivatives.

A notable alternative is a two-step, one-pot procedure involving a Heck reaction followed by hydroxycarbonylation . researchgate.net This sequence starts with the palladium-catalyzed Heck reaction of an aryl bromide (e.g., 1-bromo-3-fluorobenzene) with ethylene (B1197577) gas to form a styrene (B11656) derivative (3-fluorostyrene). Without isolating the intermediate, the reaction mixture is then subjected to hydroxycarbonylation, where carbon monoxide and water are introduced in the presence of the same palladium catalyst to yield the final 2-arylpropanoic acid. This cascade transformation is highly regioselective and efficient. researchgate.net

The Negishi coupling , which involves the reaction of an organozinc compound with an organic halide, has also been developed for the preparation of related arylpropanoates, providing another route to key pharmaceutical intermediates. Furthermore, Sonogashira coupling , which couples terminal alkynes with aryl halides, can be used to generate precursors that are subsequently converted to the desired propanoic acid structure. These varied strategies provide chemists with a versatile toolkit for the synthesis of this compound and its diverse analogues.

Nucleophilic Substitution Reactions for Aromatic Functionalization

Nucleophilic Aromatic Substitution (SNAr) serves as a fundamental method for the functionalization of aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comlibretexts.org Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a suitable leaving group. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this reaction to occur at a practical rate, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the anionic Meisenheimer intermediate through resonance. masterorganicchemistry.com While simple aryl halides are generally inert to nucleophilic attack, this activation facilitates the displacement of a halide or other leaving group by a wide range of nucleophiles. libretexts.org

In the context of synthesizing precursors for this compound, SNAr can be employed to introduce key functionalities. For instance, a dihalo-nitrobenzene derivative could undergo substitution of one halogen by a carbanion, such as the enolate of a malonic ester. Research by Makosza et al. has explored the competitive nucleophilic substitution of halogens in 2,4-dihalo nitrobenzenes by carbanions, providing insight into the regioselectivity of such reactions. google.com The nature of the leaving group is also a crucial factor; although fluorine is highly electronegative, making the attached carbon very electrophilic and thus favoring the initial nucleophilic attack, its bond strength can make it a poor leaving group compared to other halogens in some contexts. youtube.com However, in many SNAr reactions, the rate-determining step is the initial attack, making highly electronegative halogens like fluorine effective. youtube.com

Transition-metal catalysis can also facilitate SNAr-type reactions on electron-neutral or even electron-rich aromatic rings. nih.gov Electrophilic transition-metal units like [CpRu]⁺ can coordinate to the arene ring, activating it towards nucleophilic attack. nih.gov

Malonate Ester Alkylation and Subsequent Hydrolysis

The malonic ester synthesis is a robust and highly versatile method for preparing carboxylic acids. libretexts.orgwikipedia.org This pathway is particularly useful for creating α-alkylated carboxylic acids by converting an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org The synthesis of this compound can be effectively achieved using this methodology.

The process involves four key steps: libretexts.org

Enolate Formation: The starting material, typically diethyl malonate, possesses relatively acidic α-hydrogens (pKa ≈ 12.6) due to the stabilizing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide (NaOEt), quantitatively generates a resonance-stabilized enolate. libretexts.orgwikipedia.org Using an alkoxide base that matches the ester's alcohol component (e.g., ethoxide for ethyl esters) is crucial to prevent transesterification. wikipedia.org

Alkylation: The resulting enolate carbanion acts as a potent nucleophile. It readily undergoes an Sₙ2 reaction with an appropriate alkyl halide. To synthesize this compound, a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide) would be used as the alkylating agent. This step introduces the 3-fluorophenylmethyl group onto the malonic ester.

Hydrolysis: The resulting substituted malonic ester is then subjected to hydrolysis, typically using a strong base like sodium hydroxide (B78521), followed by acidification. This saponifies both ester groups, yielding a substituted malonic acid. libretexts.org

Decarboxylation: The β-dicarboxylic acid intermediate is unstable to heat and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to furnish the final substituted carboxylic acid product. wikipedia.org

A potential side reaction in this synthesis is dialkylation, where the mono-alkylated ester undergoes a second deprotonation and alkylation. wikipedia.org Careful control of stoichiometry and reaction conditions can minimize this outcome.

Halogenation and Fluorination Techniques

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of this compound. Various techniques exist for this transformation, ranging from classical methods to modern catalytic approaches.

One of the historical and well-established methods for introducing fluorine is the Schiemann reaction . This process involves the thermal decomposition of an aromatic diazonium fluoroborate salt, which is typically prepared from the corresponding aniline (B41778) (e.g., 3-aminophenylpropanoic acid derivative). Despite its utility, this reaction can sometimes require harsh conditions. google.com

Modern fluorination methods offer milder and more versatile alternatives. Nucleophilic fluorination presents challenges due to the low nucleophilicity and high basicity of the fluoride (B91410) ion. ucla.edu However, reagents have been developed to overcome these issues. For example, deoxyfluorination reagents can replace hydroxyl groups with fluorine. nih.gov Direct fluorination of α-diazocarbonyl compounds using a copper catalyst and a latent HF source like potassium fluoride/hexafluoroisopropanol (KF/HFIP) has been shown to be effective under mild conditions. ucla.edu

For halogenation in general, such as introducing a bromine or chlorine atom that could later be a site for cross-coupling or other modifications, standard electrophilic aromatic substitution methods can be used. The Hell-Volhard-Zelinski reaction allows for the α-halogenation of carboxylic acids. pearson.com Furthermore, processes for the simultaneous halogenation (chlorination or bromination) of an aromatic nucleus and fluorination of a side chain have been developed, although these may require specific, non-recyclable catalysts. google.com

Stereoselective and Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, as biological activity is often confined to a single enantiomer in chiral profen drugs. mdpi.com Asymmetric synthesis aims to produce a single chiral isomer preferentially. scholaris.ca

Chiral Catalyst-Mediated Approaches (e.g., Iridium-Catalyzed Asymmetric Hydrogenation, Ni-Catalyzed Asymmetric Hydrogenation)

Asymmetric hydrogenation of a prochiral olefin precursor, such as 2-(3-fluorophenyl)acrylic acid, is a powerful strategy for establishing the chiral center. This method involves the use of a chiral transition-metal catalyst to deliver hydrogen stereoselectively across the double bond.

Iridium-Catalyzed Asymmetric Hydrogenation: Iridium complexes featuring chiral N,P-ligands, such as phosphinooxazolines (PHOX), are highly effective for the asymmetric hydrogenation of various olefins. diva-portal.orgnih.gov Research has shown that iridium catalysts can successfully hydrogenate fluorinated olefins, although challenges such as defluorination (hydrogenolysis) can occur. diva-portal.org The development of specialized ligands, such as those with an azanorbornyl scaffold, has led to high conversions and excellent enantioselectivities with minimal fluorine elimination. diva-portal.org Similarly, iridium complexes with azabicyclo thiazole-phosphine ligands have been used for the asymmetric hydrogenation of fluorinated allylic alcohols, yielding chiral 1,2-fluorohydrins in high yields and enantioselectivities. rsc.org

Catalyst SystemLigand TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Iridium ComplexN,P-LigandsFluorinated OlefinsHigh diva-portal.org
Iridium ComplexP-Stereogenic Phosphinooxazoline2,3-Diarylallyl AminesVery High nih.gov
Iridium ComplexAzabicyclo Thiazole-PhosphineFluorinated Allylic AlcoholsExcellent rsc.org

Ni-Catalyzed Asymmetric Hydrogenation: Nickel-based catalysts have emerged as a cost-effective alternative to noble metals for asymmetric hydrogenation. Nickel catalysts supported by strongly σ-donating bisphosphine ligands have been successfully employed in the asymmetric transfer hydrogenation of conjugated olefins using formic acid as the hydrogen source. nih.govntu.edu.sg Mechanistic studies suggest a sequence involving formate (B1220265) decarboxylation, asymmetric hydride insertion, and subsequent protonation. nih.gov This approach has been applied to synthesize chiral α- and β-amino acid derivatives with good to excellent enantioselectivity. ntu.edu.sg Ligand-regulated, nickel-catalyzed regiodivergent hydrosilylation of α-(fluoroalkyl)styrenes also demonstrates the potential for nickel in controlling reactions involving fluorinated substrates without causing defluorination. researchgate.net

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique to separate a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically-enriched substrate from the product.

Enzymatic kinetic resolution is a particularly powerful method. Lipases are commonly used biocatalysts that can selectively acylate or hydrolyze one enantiomer of a racemic mixture with high precision. nih.gov For 2-arylpropionic acids, esterases from the bHSL family have been identified and engineered to selectively hydrolyze the (S)-esters of racemic mixtures, yielding the desired (S)-acids with high enantiomeric purity. frontiersin.org The process can be conducted using whole-cell catalysts, which enhances enzyme stability and allows for catalyst recycling, an important consideration for industrial applications. frontiersin.org

MethodChiral AgentReactantProductEnantiomeric Excess (ee)Reference
Enzymatic ResolutionEsterase (Est924 Variant M3)rac-Ketoprofen ethyl ester(S)-Ketoprofen95% eeₛ frontiersin.org
Enzymatic ResolutionLipase from Candida rugosarac-1-(Isopropylamine)-3-phenoxy-2-propanolEnantiomerically enriched substrate/productHigh nih.gov
Enantioselective Esterification Methods

Enantioselective esterification is a specific form of kinetic resolution where one enantiomer of a racemic carboxylic acid is converted to its corresponding ester at a much faster rate than the other. This leaves the unreacted acid enriched in the less reactive enantiomer.

A notable method involves the use of a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM). mdpi.com In a study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, researchers used (+)-BTM in combination with pivalic anhydride (B1165640) as a coupling agent and an achiral alcohol. mdpi.com The mechanism proceeds through the formation of a mixed anhydride intermediate. The chiral catalyst then selectively facilitates the reaction of one enantiomer of the mixed anhydride with the alcohol, producing the ester with high enantiomeric excess and leaving the unreacted carboxylic acid also in high enantiomeric excess. mdpi.com This approach provides a convenient route to chiral α-fluorinated carboxylic acids. mdpi.com

Use of Chiral Auxiliaries and Starting Materials (e.g., Garner's Aldehyde)

The synthesis of enantiomerically pure α-arylpropanoic acids, such as this compound, frequently employs chiral auxiliaries to control stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

One prominent example of a chiral starting material is Garner's aldehyde, chemically known as (R)- or (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. beilstein-journals.orgnih.gov This aldehyde, derived from the amino acid serine, is a versatile building block in asymmetric synthesis. nih.gov Its power lies in its configurationally stable structure, which allows for highly diastereoselective nucleophilic additions to the aldehyde group. beilstein-journals.org

The general strategy involving Garner's aldehyde for synthesizing a compound like this compound would involve the following conceptual steps:

Nucleophilic Addition: A 3-fluorophenyl organometallic reagent, such as a Grignard reagent (3-F-PhMgBr) or an organolithium reagent (3-F-PhLi), would be added to Garner's aldehyde. The stereochemistry of the oxazolidine (B1195125) ring directs the attack of the nucleophile, leading to the formation of a secondary alcohol with a high degree of stereocontrol. The Felkin-Anh model typically predicts the stereochemical outcome, favoring the anti-isomer. beilstein-journals.org

Functional Group Transformations: The resulting amino alcohol intermediate would then undergo a series of chemical transformations. This would include the oxidation of the newly formed secondary alcohol to a ketone, followed by further steps to convert the amino group and the rest of the molecule into the desired propanoic acid structure.

Auxiliary Cleavage: Finally, the oxazolidine auxiliary is cleaved, typically under acidic conditions, to reveal the chiral propanoic acid.

While direct literature for the synthesis of this compound using Garner's aldehyde is not prominent, the methodology is widely applied to create the chiral center found in many natural products and pharmaceutical intermediates. beilstein-journals.orgnih.gov The principles of asymmetric induction using this aldehyde are well-established and provide a reliable pathway to chiral α-substituted structures.

Enantioselective Alkylation of Schiff Base Esters

A powerful and widely used method for the asymmetric synthesis of α-amino acids, which are precursors to α-arylpropanoic acids, is the enantioselective alkylation of Schiff base esters. This method typically involves a glycine-derived Schiff base, which is deprotonated to form a nucleophilic enolate and then alkylated with a suitable electrophile.

The key to the enantioselectivity of this reaction is the use of a chiral phase-transfer catalyst (PTC). These catalysts, often derived from Cinchona alkaloids, form a chiral ion pair with the enolate, shielding one face of the nucleophile and directing the incoming electrophile to the other face. nih.gov

A representative synthetic sequence for this compound via this method would be:

Schiff Base Formation: Glycine (B1666218) ethyl ester is reacted with benzophenone (B1666685) to form the N-(diphenylmethylene)glycine ethyl ester Schiff base.

Phase-Transfer Catalysis: This Schiff base is deprotonated using a base like potassium hydroxide in a biphasic system (e.g., toluene/water). A chiral phase-transfer catalyst is introduced to the reaction mixture.

Enantioselective Alkylation: A 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide) is added. The chiral catalyst directs the alkylation of the Schiff base enolate, creating a new stereocenter with high enantiomeric excess (ee).

Hydrolysis: The resulting alkylated Schiff base is then hydrolyzed under acidic conditions to yield the corresponding α-amino acid ester. Subsequent deamination and conversion of the ester to a carboxylic acid would yield the target this compound.

Recent advancements have demonstrated that this approach can be highly efficient, achieving excellent enantioselectivity with low catalyst loadings for the synthesis of various complex chiral molecules. nih.gov

Parameter Description Significance in Synthesis
Starting Material N-(diphenylmethylene)glycine esterReadily available glycine derivative.
Catalyst Chiral Phase-Transfer Catalyst (e.g., Maruoka Catalyst)Controls the stereochemical outcome of the alkylation step, leading to high enantioselectivity. nih.gov
Alkylating Agent 3-Fluorobenzyl HalideIntroduces the 3-fluorophenylmethyl group to form the core structure of the target molecule.
Key Advantage High enantiomeric excesses (often >90% ee)Provides access to single-enantiomer products, which is crucial for pharmaceutical applications. nih.gov

Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce waste, minimize the use of hazardous substances, and develop more sustainable manufacturing processes.

Development of Environmentally Benign Synthetic Pathways

For the synthesis of profen analogues, several green chemistry strategies are being explored. One area of focus is the replacement of hazardous solvents and reagents. For instance, traditional Friedel-Crafts acylation reactions, often a key step in profen synthesis, typically use stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and chlorinated solvents, which pose significant environmental risks. nih.gov

Greener alternatives include:

Biocatalysis: The use of enzymes, such as lipases or esterases, can offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. For example, enoate reductases (ERs) have been used for the asymmetric synthesis of profen derivatives with excellent stereoselectivity (>99% ee), providing a sustainable alternative to traditional chemical methods. researchgate.net

Aqueous Reaction Media: The development of reactions that can be performed in water or largely aqueous systems is a key goal of green chemistry. Two-phase systems using fluoroalcohols like hexafluoroisopropanol (HFIP) and water have been shown to be effective for Friedel-Crafts reactions, offering advantages in driving the reaction and simplifying product recovery. rsc.org

Application of Continuous Flow Processes

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability. In a flow process, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time.

The synthesis of ibuprofen (B1674241), a close structural relative of this compound, has been successfully demonstrated in a continuous flow system. nih.gov This process involved five stages, including a Friedel-Crafts acylation, and was able to produce the final product in a total residence time of just three minutes. nih.gov

Advantages of Continuous Flow for Profen Synthesis:

Feature Benefit Example from Ibuprofen Synthesis nih.gov
Enhanced Safety Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions.In-line quenching of highly concentrated and precipitation-prone AlCl₃ was managed safely.
High Throughput Continuous operation allows for the production of large quantities of material from a small footprint.A rate of 8.09 g/h was achieved in a system half the size of a standard fume hood.
Precise Control Superior heat and mass transfer lead to higher yields and purities.Each of the five steps proceeded with an average yield above 90%.
Process Integration Multiple reaction, work-up, and separation steps can be combined into a single, automated process.The synthesis included an in-line liquid-liquid separation to provide a solvent-free product.

The application of these principles to the synthesis of this compound could lead to a highly efficient, safe, and environmentally responsible manufacturing process.

Industrial Production Considerations and Scale-Up Methodologies

Translating a laboratory-scale synthesis into a robust industrial process requires careful consideration of several factors, including cost, safety, efficiency, and regulatory compliance. For a compound like this compound, the choice of synthetic route is critical.

Key Scale-Up Considerations:

Cost of Goods (CoG): The price of starting materials, reagents, catalysts, and solvents is a primary driver. For example, while chiral auxiliaries can be effective, their cost and the need for recovery can impact the economic viability of a process. Routes starting from inexpensive, readily available materials are preferred. nih.gov

Process Safety and Robustness: Reactions that are highly exothermic, use pyrophoric or toxic reagents, or are sensitive to minor fluctuations in conditions are challenging to scale up. Continuous flow processes can mitigate many of these risks. nih.gov

Purification and Isolation: The ability to easily purify the final product is crucial. Crystalline compounds are often preferred for industrial production as crystallization is an effective and scalable purification method that can remove impurities and ensure high product purity. google.com

Waste Management: The environmental impact and cost of waste disposal are significant concerns. Processes that minimize solvent use and by-product formation, such as biocatalytic or continuous flow methods, are advantageous.

The industrial production of propionic acid and its derivatives often relies on well-established petrochemical routes. However, for specialized, chiral molecules like this compound, modern asymmetric catalytic methods, particularly those amenable to continuous flow, are becoming the new standard for efficient and sustainable large-scale manufacturing.

Chemical Reactivity and Transformation Mechanisms of 2 3 Fluorophenyl Propanoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

Esterification: 2-(3-Fluorophenyl)propanoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible and proceeds by heating the mixture. chemguide.co.uk The rate and yield of the esterification reaction are influenced by factors such as the structure of the alcohol, the molar ratio of the reactants, the amount of catalyst, and the reaction temperature. For instance, primary alcohols tend to react faster than secondary alcohols due to reduced steric hindrance. ceon.rsresearchgate.net Increasing the alcohol-to-acid molar ratio and the catalyst concentration generally leads to higher ester yields. ceon.rsresearchgate.net Similarly, higher reaction temperatures accelerate the rate of ester formation. ceon.rs

A study on the esterification of propanoic acid with various alcohols demonstrated that the reactivity follows the order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. researchgate.net In a specific example, the maximum yield of n-propyl propanoate (96.9%) was achieved at a molar ratio of propanoic acid/1-propanol/H2SO4 of 1/10/0.20 and a temperature of 65°C after 210 minutes. ceon.rs

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling reagents. For example, treatment of a carboxylic acid with thionyl chloride can produce the corresponding acyl chloride, which then readily reacts with an amine to form the amide. Alternatively, peptide coupling reagents can facilitate the direct reaction between the carboxylic acid and an amine to yield the amide.

Reduction to Alcohols and Oxidation to Carboxylic Acids

Reduction to Alcohols: The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 2-(3-fluorophenyl)propan-1-ol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4). brainly.comdoubtnut.com The reaction typically involves the complete reduction of the carboxyl group to an alcohol group. brainly.com Other reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or certain biocatalysts, can also be employed for the reduction of carboxylic acids and their esters to alcohols. polimi.itorganic-chemistry.org

Oxidation: As this compound already contains a carboxylic acid group, which is in a high oxidation state, it is generally resistant to further oxidation under typical conditions. The aromatic ring, however, can undergo oxidative reactions under specific and often harsh conditions, which may lead to ring-opening or the formation of phenolic compounds, though this is not a common transformation for this specific molecule. It is more common to prepare this acid by oxidizing the corresponding alcohol, propan-1-ol, using an oxidizing agent like potassium permanganate (B83412) in an acidic medium. doubtnut.com

Derivatization to Hydrazide-Hydrazone and Imide Systems

Hydrazide-Hydrazone Derivatives: this compound can be converted into hydrazide-hydrazone derivatives. This process typically involves a two-step synthesis. nih.govacs.org First, the carboxylic acid is esterified, for example, by reacting it with methanol (B129727) in the presence of concentrated sulfuric acid. nih.govacs.org The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) to form the corresponding hydrazide. nih.govacs.org This hydrazide can then be reacted with various substituted aldehydes or ketones to yield a series of hydrazone derivatives. nih.govacs.org

Imide Systems: The synthesis of imides from carboxylic acids can be achieved through various methods. One approach involves the reaction of the carboxylic acid with an amine to form an intermediate amic acid, which is then cyclized to the imide, often with the aid of a dehydrating agent or by heating. google.com Another method involves the reaction of aromatic carboxylic acids with isocyanates in the presence of a strong acid like triflic acid, which can promote the formation of imide products. nih.gov Additionally, imides can be synthesized from the corresponding anhydrides by reaction with an amine, a process that can be catalyzed by Lewis acids. organic-chemistry.org While direct synthesis from this compound is not explicitly detailed in the provided results, the general principles of imide synthesis are applicable. google.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Reactivity of the Aromatic Ring and Fluorine Substituent

The presence of the fluorine atom and the propanoic acid side chain on the benzene (B151609) ring influences its reactivity towards substitution reactions.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). doubtnut.comdoubtnut.com This is because the strong electron-withdrawing inductive effect of fluorine creates a partial positive charge on the carbon atom to which it is attached, making it susceptible to attack by nucleophiles. wyzant.com The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring. wyzant.com Therefore, aryl fluorides often react faster than other aryl halides in SNAr reactions. wyzant.com Recent advances have enabled the nucleophilic defluorination of even unactivated fluoroarenes using organic photoredox catalysis under mild conditions. nih.gov This method is applicable to a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov

Electrophilic Aromatic Substitution (EAS): The fluorine atom and the propanoic acid group have opposing effects on the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which reduces the electron density of the ring, making it less nucleophilic. csbsju.edu However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation formed during attack at these positions. csbsju.edu The propanoic acid group is also a deactivating and meta-directing group. Therefore, electrophilic substitution on this compound would be expected to be slow and occur at the positions meta to the propanoic acid group and ortho/para to the fluorine atom. The interplay of these directing effects determines the regioselectivity of the reaction. For example, in 3-fluorotoluene, both the methyl and fluoro groups direct incoming electrophiles to the 2, 4, and 6 positions.

Influence of Fluorine's Electronic Effects on Reactivity

The fluorine atom exerts a significant influence on the reactivity of the aromatic ring through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring. nih.gov This deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. csbsju.edunih.gov The inductive effect decreases with distance, so its impact is strongest at the carbon atom directly bonded to the fluorine. csbsju.edu

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). csbsju.edu This effect increases the electron density at the ortho and para positions, thus directing incoming electrophiles to these positions. csbsju.edu

Mechanistic Investigations of Reaction Pathways of this compound

The chemical reactivity of this compound is governed by the interplay of the carboxylic acid functionality, the phenyl ring, and the activating fluorine substituent. Mechanistic investigations into its transformation pathways, while not exhaustively documented for this specific molecule, can be inferred from studies on structurally related compounds. These investigations are crucial for understanding its stability, potential degradation products, and for optimizing synthetic routes involving this compound.

Elucidation of Reaction Intermediates

Direct experimental elucidation of reaction intermediates for this compound is limited in the available scientific literature. However, insights can be drawn from studies on similar aromatic carboxylic acids and fluorinated organic compounds under various reactive conditions.

In the context of photodegradation , studies on related profen drugs suggest that the carboxylic acid moiety is a primary site of reaction. For instance, the photocatalytic degradation of ibuprofen (B1674241), a structural analogue, is known to proceed via decarboxylation, leading to the formation of intermediates such as 4-isobutylacetophenone. By analogy, it is plausible that photodegradation of this compound could lead to the formation of a transient 3-fluorophenyl-ethyl radical following decarboxylation, which could then be further oxidized to form 1-(3-fluorophenyl)ethanone or other related intermediates.

Under thermal degradation conditions, particularly in the presence of catalysts, different intermediates can be postulated. Theoretical studies on the decomposition of perfluorinated carboxylic acids (PFCAs) have shown the formation of α-lactone intermediates through HF elimination. dntb.gov.ua While this compound is not perfluorinated, the presence of the fluorine atom on the phenyl ring could influence thermal decomposition pathways.

In mass spectrometry , the fragmentation of the molecular ion provides evidence for various cationic intermediates. For deprotonated fluorinated propionic acids, collision-induced dissociation (CID) and infrared multiple-photon dissociation (IRMPD) studies have revealed competing fragmentation pathways. nih.gov These include the formation of a fluoroformate anion (FCO₂⁻) and an associated ethylene (B1197577) derivative, the loss of hydrogen fluoride (B91410) (HF) to form a carbanion, or the loss of carbon dioxide (CO₂) to also yield a carbanion. nih.gov For this compound, analogous fragmentation would likely involve the formation of a 3-fluorostyrene (B1329300) radical cation after CO₂ loss, or intermediates resulting from HF elimination from the phenyl ring.

In a study on the degradation of a more complex N-pyrrolylcarboxylic acid derivative under alkaline conditions, cleavage of the pyrrole (B145914) ring was observed, leading to the release of an initial keto-ester starting material. pensoft.net This suggests that under certain conditions, the aromatic system of this compound could also be susceptible to ring-opening reactions, leading to a different class of intermediates.

Table 1: Postulated Reaction Intermediates in the Transformation of this compound

Transformation ProcessPostulated Intermediate(s)Basis of Postulation
Photodegradation3-Fluorophenyl-ethyl radical, 1-(3-fluorophenyl)ethanoneAnalogy with Ibuprofen degradation
Thermal Degradationα-Lactone (hypothetical), 3-FluorostyreneAnalogy with PFCA and general decarboxylation
Mass Spectrometry3-Fluorostyrene radical cation, [M-HF]⁻, [M-CO₂]⁻Studies on deprotonated fluorinated propionic acids nih.gov
Alkaline DegradationRing-opened productsAnalogy with N-pyrrolylcarboxylic acid degradation pensoft.net

Computational Studies of Transition States and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to investigate reaction mechanisms where experimental data is scarce. For this compound, computational studies can predict the geometries of transition states and calculate the associated energy barriers for various reaction pathways.

In the context of nucleophilic aromatic substitution on fluorinated aromatic compounds, DFT calculations have been used to compute the energies of σ-complex reaction intermediates to predict regioselectivity and reaction rates. dntb.gov.ua A linear correlation has been found between experimental rate constants and the calculated stability of the σ-complex. dntb.gov.ua Such an approach could be applied to predict the reactivity of the fluorinated phenyl ring in this compound towards various nucleophiles.

For the decarboxylation of propanoic acid on a Pd(111) surface, theoretical investigations have detailed the reaction mechanism, suggesting that the process initiates with O-H bond cleavage, followed by either direct C-C bond scission or α-carbon dehydrogenation prior to the cleavage of the C-CO₂ bond. researchgate.net The energy barriers for these steps were calculated, providing a framework for understanding the catalytic decarboxylation of related carboxylic acids.

The fragmentation of deprotonated fluorinated propionic acids has been explored using the nudged elastic band method to locate transition states for competing dissociation pathways. nih.gov These calculations revealed that the relative energy of a four-membered ring transition state leading to the formation of fluoroformate dictates which product channel is favored. nih.gov Similar computational approaches could be employed to map the fragmentation landscape of deprotonated this compound.

Table 2: Potential Computational Approaches for Mechanistic Studies of this compound

Reaction PathwayComputational MethodInformation GainedReference for Methodology
Thermal DecompositionDensity Functional Theory (DFT)Transition states, energy barriers for HF elimination and decarboxylationAnalogous studies on PFCAs dntb.gov.ua
Nucleophilic SubstitutionDFT (σ-complex stability)Regioselectivity, relative reaction ratesStudies on fluorinated aromatics dntb.gov.ua
Catalytic DecarboxylationDFT on model surfacesAdsorption energies, transition states for C-H and C-C bond activationStudy on propanoic acid on Pd(111) researchgate.net
Gas-Phase FragmentationNudged Elastic Band (NEB) MethodTransition states and energy barriers for competing dissociation pathwaysStudy on deprotonated fluorinated propionic acids nih.gov

Fragmentation Phenomena and Dissociation Pathways (e.g., Photodegradation Mechanisms, Decarboxylation)

The fragmentation and dissociation of this compound can be initiated by various means, including light, heat, or electron impact in a mass spectrometer. The resulting pathways are dictated by the relative strengths of the chemical bonds within the molecule and the stability of the resulting fragments.

Photodegradation Mechanisms: The photodegradation of aromatic carboxylic acids in the environment is a significant transformation pathway. For profen drugs, photodegradation often involves the carboxylic acid side chain. The primary photochemical process is often decarboxylation, leading to the formation of a radical intermediate. For this compound, this would result in the formation of a 3-fluorophenyl-ethyl radical. This radical can then undergo a variety of secondary reactions, such as dimerization, reaction with oxygen to form peroxyl radicals, or further fragmentation. The presence of the fluorine atom may influence the quantum yield and the subsequent reaction pathways of the radical intermediate. Studies on the photocatalytic degradation of propionic acid have shown that the reaction can proceed via direct interaction with photogenerated holes (h⁺), leading to decarboxylation and the formation of an ethyl radical. researchgate.net

Decarboxylation: The decarboxylation of carboxylic acids, the removal of the carboxyl group as CO₂, is a fundamental organic reaction. nih.gov Simple aliphatic carboxylic acids like propanoic acid are generally resistant to decarboxylation and require high temperatures or specific catalysts. researchgate.netnih.gov The presence of an activating group, such as a β-carbonyl, significantly facilitates decarboxylation through a cyclic transition state. nih.gov Since this compound lacks such an activating group in the β-position, its decarboxylation is expected to be challenging under mild conditions. However, under pyrolytic conditions or in the presence of certain metal catalysts, decarboxylation can occur. Theoretical studies on propanoic acid on a palladium surface show that the reaction can proceed through initial O-H bond cleavage followed by C-CO₂ bond scission. researchgate.net For this compound, this would yield 1-ethyl-3-fluorobenzene.

Mass Spectrometric Fragmentation: In a mass spectrometer, the fragmentation of the molecular ion of this compound would provide valuable structural information. Based on the fragmentation patterns of related compounds, several key dissociation pathways can be predicted. The most common fragmentation of carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) and the hydroxyl radical (17 Da). The loss of the entire carboxylic acid group (COOH, 45 Da) is also common. For this compound, this would lead to a prominent fragment ion corresponding to the 3-fluorophenylethyl cation. Another likely fragmentation pathway involves cleavage of the C-C bond between the α-carbon and the phenyl ring, leading to fragments corresponding to the fluorophenyl group and the propanoic acid side chain. The fragmentation of deprotonated fluorinated propionic acids has been shown to proceed via multiple competing pathways, including the loss of CO₂, HF, or the formation of FCO₂⁻. nih.gov

Table 3: Summary of Potential Fragmentation and Dissociation Pathways

PathwayInitiating ConditionKey Reaction StepMajor Products/Fragments
PhotodegradationUV radiationDecarboxylation3-Fluorophenyl-ethyl radical, CO₂
Thermal DecarboxylationHigh temperature/catalystC-C bond cleavage1-Ethyl-3-fluorobenzene, CO₂
Mass Spectrometry (EI)Electron impactLoss of COOH group3-Fluorophenylethyl cation
Mass Spectrometry (ESI-)Collision-induced dissociationLoss of CO₂, HF, or formation of FCO₂⁻[M-CO₂]⁻, [M-HF]⁻, FCO₂⁻

Stereochemical Aspects and Chiral Recognition Studies

Analysis of Enantiomeric and Diastereomeric Forms

The quantitative and qualitative analysis of the stereoisomers of 2-(3-Fluorophenyl)propanoic acid is foundational to its characterization. This involves determining the absolute spatial arrangement of each enantiomer and their relative proportions in a mixture.

Determining the absolute configuration (R or S) of each enantiomer is a crucial analytical step. While specific studies on this compound are not extensively detailed in public literature, the methodologies applied to structurally similar fluorinated 2-arylpropionic acids are directly relevant. A powerful approach combines enantioselective high-performance liquid chromatography (HPLC) with electronic circular dichroism (ECD) detection. researchgate.net

In this technique, the enantiomers are first separated on a chiral stationary phase. The experimental ECD spectrum of each separated fraction is then recorded. These experimental spectra are compared with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations for one of the enantiomers (e.g., the (S)-enantiomer). researchgate.net An excellent agreement between the experimental spectrum of an eluted fraction and the theoretical spectrum of the (S)-enantiomer allows for the unambiguous assignment of its absolute configuration. Consequently, the other fraction can be assigned the opposite (R) configuration. researchgate.net This combined experimental and computational approach provides a reliable determination of the absolute stereochemistry of each enantiomer. researchgate.net

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. chemistrysteps.com It is a critical parameter in asymmetric synthesis and resolution studies. The most common and accurate method for determining the enantiomeric excess of this compound and its analogs is chiral HPLC. mdpi.commdpi.com

By using a suitable chiral stationary phase (CSP), the two enantiomers can be separated, and their relative peak areas in the chromatogram correspond to their ratio in the mixture. Several types of CSPs have proven effective for resolving fluorinated arylpropionic acids, including polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) and Pirkle-type columns (e.g., (S,S)-Whelk-O® 1). researchgate.netmdpi.com The enantiomeric excess is calculated from the areas of the two enantiomer peaks (E1 and E2) using the formula: ee (%) = |(E1 - E2) / (E1 + E2)| x 100.

The table below shows representative HPLC conditions used for the analysis of related fluorinated arylpropanoic acids, which are applicable for developing a method for this compound.

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Reference
(R/S)-3-(2-Fluorophenyl)-2-methylpropanoic acidChiralpak AD-H (250 × 4.6 mm)Hexane (0.1% TFA)/IPA, 90:100.6 mdpi.com
(R/S)-2-(6-fluorophenanthren-1-yl)propionic acid(S,S)-Whelk-O® 1Not specifiedNot specified researchgate.net
(R/S)-2-(3-Chlorophenyl)-2-fluoropropanoic AcidCHIRALPAK OJ-Hi-PrOH/hexane/TFA = 1/10/0.010.75 mdpi.com

Diastereomeric ratio determination becomes relevant when a second chiral center is introduced into the molecule. The principles of separation are similar, though diastereomers, unlike enantiomers, have different physical properties and can often be separated on standard, non-chiral chromatography columns.

Chiral Resolution Techniques

Since chemical synthesis often produces a racemic mixture (a 1:1 ratio of enantiomers), methods to separate these enantiomers, known as chiral resolution, are essential.

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for separating enantiomers of chiral carboxylic acids. This technique exploits the stereoselectivity of enzymes, particularly hydrolases like lipases and esterases. mdpi.comalmacgroup.comresearchgate.net The process is typically applied to the racemic ester of the carboxylic acid.

The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (e.g., the S-ester) into the corresponding carboxylic acid (S-acid), while leaving the other enantiomer (R-ester) largely unreacted. mdpi.comresearchgate.net The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer as the acid and the other as the unreacted ester. These two compounds, having different functional groups, can then be easily separated by standard chemical techniques like liquid-liquid extraction. mdpi.com

Studies on various fluorinated arylcarboxylic acids have shown that lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica are particularly effective. mdpi.comresearchgate.net They consistently produce the (S)-carboxylic acid and the unreacted (R)-ester in high yields and with excellent enantiomeric purity (high ee). mdpi.comresearchgate.net

SubstrateEnzyme (Hydrolase)Product 1 (Acid)ee (%) of AcidProduct 2 (Ester)ee (%) of EsterReference
(±)-Ethyl 3-(2-fluorophenyl)-2-methylpropanoateLipase from Burkholderia cepacia(S)-3-(2-Fluorophenyl)-2-methylpropanoic acid97.5(R)-Ethyl 3-(2-fluorophenyl)-2-methylpropanoate95 mdpi.com
(±)-Methyl 2-chloro-3,3,3-trifluoropropanoateLipase from Candida rugosa(S)-2-chloro-3,3,3-trifluoropropanoic acidNot specified(R)-Methyl 2-chloro-3,3,3-trifluoropropanoate95 (at 60% conversion) researchgate.net

Classical chemical resolution involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a second chiral compound, known as a resolving agent. dalalinstitute.compsu.edu For a racemic carboxylic acid like this compound, a chiral amine (e.g., brucine, cinchonidine, or (R)-1-phenylethylamine) can be used as a resolving agent. psu.edu This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. psu.edu After separation, the individual diastereomeric salts are treated with a strong acid to break the salt bond, regenerating the now enantiomerically pure carboxylic acid and the resolving agent.

More modern approaches include non-enzymatic kinetic resolution. For instance, a method developed for 2-fluoro-2-arylpropanoic acids uses a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), in the presence of an anhydride (B1165640) and an achiral alcohol. mdpi.com The chiral catalyst preferentially esterifies one enantiomer of the racemic acid, leaving the other enantiomer unreacted. This allows for the separation of the enantioenriched acid from the newly formed chiral ester. mdpi.com

Stereochemistry in Biological Interactions

The significance of stereochemistry is most profound in biological systems. The interaction of a small chiral molecule with a biological receptor, enzyme, or other chiral macromolecule is typically stereospecific. This is often explained by the "three-point interaction model," which posits that for a chiral molecule to be distinguished from its mirror image by a chiral receptor, there must be at least three points of interaction. nih.gov If one enantiomer has the correct spatial arrangement of its functional groups to bind effectively at these three points, its mirror image will not, leading to a significant difference in biological activity. nih.gov

For the class of 2-arylpropionic acids (profens), to which this compound belongs, it is well-established that the biological activity, such as anti-inflammatory effects, resides primarily in the (S)-enantiomer. The (R)-enantiomer is often inactive or significantly less active. Therefore, it is highly probable that the (S)- and (R)-enantiomers of this compound would also exhibit different biological activities due to stereospecific interactions at their molecular targets. The development of enantiopure forms of such compounds is thus of paramount importance in pharmacology.

Chirality-Driven Binding Mechanisms

The differential binding of the enantiomers of 2-arylpropionic acids to their biological targets is a well-established phenomenon, primarily driven by the three-dimensional structure of the binding site. While specific binding studies on this compound are not extensively documented in publicly available research, the principles governing its interactions can be inferred from studies on structurally related compounds.

The binding of α-aminophosphonic acid-based allosteric inhibitors to human farnesyl pyrophosphate synthase (hFPPS), for instance, has been shown to be chirality-driven. X-ray crystallography studies of thienopyrimidine-based inhibitors revealed a general consensus in the binding orientation for all (R)- and (S)-enantiomers, which is crucial for establishing a reliable structure-activity relationship (SAR) model. nih.gov This highlights the importance of the specific spatial arrangement of functional groups for effective binding.

For the broader class of 2-arylpropionic acids, the (S)-enantiomer is typically the more active form, as its stereochemistry allows for a more favorable interaction with the active site of enzymes like cyclooxygenase (COX). The carboxylate group, the methyl group, and the phenyl ring of the (S)-enantiomer can align optimally with the corresponding binding pockets of the enzyme, leading to a stable enzyme-inhibitor complex. The (R)-enantiomer, with its opposite configuration, generally exhibits a much lower binding affinity due to steric hindrance and a less favorable orientation of its functional groups within the active site.

Impact of Stereochemistry on Molecular Recognition by Biological Targets

The stereochemistry of this compound is paramount for its recognition by biological targets, a principle that holds true for the entire class of 2-arylpropionic acids. The biological activity of these compounds is often highly stereoselective, with one enantiomer being responsible for the therapeutic effects while the other may be less active or contribute to off-target effects.

The significance of chirality is evident in the molecular recognition by transport proteins and metabolic enzymes. For instance, studies on the nature-inspired compound 3-Br-acivicin and its derivatives have shown that only the (5S, αS) isomers displayed significant antiplasmodial activity. This suggests that their uptake is likely mediated by a stereoselective transport system, such as the L-amino acid transport system. mdpi.com While not directly related to this compound, this illustrates the general principle of stereoselective recognition in biological systems.

Furthermore, molecular modeling studies on the interaction of 3-Br-acivicin isomers with Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) have shed light on the structural and stereochemical requirements for efficient interaction and covalent binding. mdpi.com Although the specific biological targets for this compound may differ, the underlying principle of stereochemically-driven molecular recognition remains the same. The precise orientation of the 3-fluorophenyl group, the methyl group, and the carboxylic acid function will dictate the strength and specificity of the interaction with its biological counterparts.

Prevention of In Vivo Epimerization

The mechanism of this chiral inversion is thought to involve the formation of a coenzyme A (CoA) thioester of the (R)-enantiomer. ligandbook.org This thioesterification is a critical step that facilitates the epimerization process. The extent of this inversion can vary significantly between different compounds and across different species. ligandbook.orgnih.gov For example, the chiral inversion of (R)-ibuprofen in humans is substantial, whereas for (R)-flurbiprofen, it is much more limited. rsc.org

The design of analogs with increased resistance to chiral inversion is an area of active research. This could potentially be achieved by introducing structural modifications that hinder the formation of the CoA thioester, thereby preventing the initiation of the epimerization cascade. The data in the table below, derived from studies on other 2-arylpropionic acids, illustrates the variability in chiral inversion.

Table 1: Extent of Chiral Inversion for Selected 2-Arylpropionic Acids

CompoundSpeciesExtent of Inversion of (R)- to (S)-enantiomer
Ibuprofen (B1674241)Human35-70% rsc.org
Flurbiprofen (B1673479)HumanSmall range rsc.org
Ketoprofen (B1673614)HumanLimited to around 10% rsc.org
2-[4-(3-methyl-2-thienyl)phenyl]propionic acidRat9% (based on plasma AUC) nih.gov
2-[4-(3-methyl-2-thienyl)phenyl]propionic acidDog2.5 times larger than R-enantiomer (based on plasma AUC) nih.gov

This table presents data for illustrative purposes from related compounds, as specific data for this compound is not available.

Spectroscopic and Structural Elucidation of 2 3 Fluorophenyl Propanoic Acid and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure of 2-(3-Fluorophenyl)propanoic acid and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can elucidate the connectivity of atoms, the carbon backbone, and the chemical environment of the fluorine substituent.

Proton (¹H) NMR for Structural Connectivity and Purity

Proton (¹H) NMR spectroscopy provides detailed information about the number of different proton environments and their neighboring atoms, which is crucial for confirming the structural integrity and purity of this compound. The spectrum is characterized by distinct signals for the aromatic, methine (CH), and methyl (CH₃) protons.

The aromatic protons on the fluorophenyl ring typically appear as complex multiplets in the downfield region (δ 7.0-7.5 ppm). The fluorine atom at the meta position influences the chemical shifts of the adjacent aromatic protons through space and through-bond coupling. The proton ortho to the fluorine (H-2) and the proton between the fluorine and the propanoic acid substituent (H-4) will show coupling to the fluorine nucleus (³JH-F), further splitting their signals.

The methine proton of the propanoic acid moiety (α-proton) is expected to resonate as a quartet (at approximately δ 3.7 ppm) due to coupling with the three protons of the adjacent methyl group. The methyl protons, in turn, will appear as a doublet (around δ 1.5 ppm) due to coupling with the single methine proton. The acidic proton of the carboxylic acid group is typically a broad singlet located far downfield (δ 10-12 ppm), and its position can be concentration-dependent. chegg.com The integration of these signals provides a quantitative measure of the protons in each environment, confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₄) 7.0 - 7.5 Multiplet
Methine (CH) ~3.7 Quartet
Methyl (CH₃) ~1.5 Doublet

Predicted values are based on analogous structures and general NMR principles.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete mapping of the carbon framework. docbrown.info

The carbonyl carbon of the carboxylic acid is the most deshielded and appears at the downfield end of the spectrum, typically in the range of δ 175-185 ppm. bruker.com The aromatic carbons resonate between δ 110-165 ppm. The carbon atom directly bonded to the fluorine (C-3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large (around 245 Hz). The ortho (C-2, C-4) and para (C-6) carbons will also show smaller C-F couplings (²JC-F and ³JC-F respectively). The methine carbon (α-carbon) and the methyl carbon of the propanoic acid side chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Key Feature
Carbonyl (C=O) 175 - 185 Downfield singlet
Aromatic (C-F) ~163 Doublet (¹JC-F)
Aromatic (C-H) 110 - 135 Multiple signals, some with C-F coupling
Aromatic (C-C) ~140 Singlet or small coupling
Methine (CH) ~45 Upfield signal

Predicted values are based on analogous structures and general NMR principles. docbrown.infohmdb.ca

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize the environment of the fluorine atom. youtube.com Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides clear and well-resolved spectra. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring.

The chemical shift of the fluorine atom is influenced by its electronic environment. For a fluorine atom on an aromatic ring, the shift is typically observed in the range of -110 to -140 ppm relative to a standard like CFCl₃. psu.edu The signal for the fluorine in the meta position will be split into a multiplet due to coupling with the adjacent ortho and para protons on the aromatic ring. This coupling information can be used to confirm the substitution pattern of the phenyl ring.

Heteronuclear NMR Techniques (e.g., ¹¹⁹Sn NMR for Organotin Derivatives)

When this compound is converted into its organotin derivatives, heteronuclear NMR techniques like ¹¹⁹Sn NMR become invaluable for structural elucidation. Tin has three NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity. sigmaaldrich.com

The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. For organotin(IV) carboxylates, the coordination environment can range from four-coordinate tetrahedral to five-coordinate trigonal bipyramidal or even six-coordinate octahedral, depending on the nature of the organic groups on the tin and whether the carboxylate ligand acts in a monodentate or bidentate fashion. nih.gov

For example, in triorganotin(IV) derivatives of related fluorinated propanoic acids, a four-coordinate tetrahedral geometry in solution typically results in a ¹¹⁹Sn chemical shift in the range of -40 to -100 ppm. docbrown.info In contrast, five-coordinate species, which may form in the solid state or with certain solvents, show shifts in a different range. The magnitude of the coupling constants between tin and carbon (¹J(¹¹⁹Sn-¹³C)) can also provide evidence for the coordination number. ebi.ac.uk

Table 3: Typical ¹¹⁹Sn NMR Chemical Shifts for Organotin(IV) Carboxylates

Coordination Geometry Typical ¹¹⁹Sn Chemical Shift (ppm)
Tetrahedral (4-coordinate) +150 to -60
Trigonal Bipyramidal (5-coordinate) -90 to -330

Ranges are general and can vary based on substituents and solvent.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides crucial information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. bruker.com

The most prominent feature is the very broad absorption band of the O-H stretch of the carboxylic acid group, which typically appears between 2500 and 3300 cm⁻¹. chegg.com This broadening is a result of intermolecular hydrogen bonding. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. sigmaaldrich.com

The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1100-1300 cm⁻¹ region. The "fingerprint region" below 1500 cm⁻¹ contains a complex pattern of peaks that are unique to the molecule as a whole. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong
C-H stretch (Aromatic) 3000 - 3100 Medium
C-H stretch (Aliphatic) 2850 - 3000 Medium
C=O stretch (Carbonyl) 1700 - 1725 Strong, Sharp
C=C stretch (Aromatic) 1450 - 1600 Medium to Strong

Expected values are based on analogous structures and general FT-IR correlation tables.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Ion Structures

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions. researchgate.net ESI is a soft ionization technique well-suited for polar and semi-polar compounds like carboxylic acids. nih.gov It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The high resolution of the mass analyzer, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instrument, allows for mass measurements with accuracies in the parts-per-million (ppm) range. researchgate.netethz.ch This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For short-chain fatty acids, HRESI-MS has demonstrated excellent linearity and low limits of detection, reaching the parts-per-trillion (ppt) range. ethz.ch

The ionization efficiency in ESI-MS can be influenced by several factors, including the analyte's basicity and polarity, as well as the solvent conditions. nih.gov For carboxylic acids, analysis in negative ion mode is often preferred due to the acidic nature of the carboxyl group. The formation of adduct ions, such as chloride adducts [M+Cl]⁻, can also be utilized to enhance sensitivity for certain classes of molecules. elsevierpure.com

A hypothetical HRESI-MS analysis of this compound would be expected to yield a prominent ion corresponding to the deprotonated molecule. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), would provide structural information. For instance, in the mass spectrum of the related compound propanoic acid, characteristic fragments include the loss of a methyl group and the formation of an acylium ion. docbrown.info

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z (example)Mass Accuracy (ppm)
[M-H]⁻169.0459169.04552.4
[M+Cl]⁻203.0229203.02252.0

Note: This table is illustrative and based on the expected behavior of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This is a cornerstone technique for the analysis of this compound and its derivatives in complex mixtures. An LC method, typically using a reversed-phase column, would be developed to separate the analyte from other components. The eluent from the LC column is then introduced into the mass spectrometer's ion source, most commonly an ESI source. nih.gov

The mass spectrometer can be operated in full-scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantitative analysis. The coupling of LC with high-resolution mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, enabling the identification and quantification of the compound and its metabolites in various matrices.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy provides valuable information about the electronic transitions and photophysical properties of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvation Effects

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. For aromatic compounds like this compound, the most common transitions are π → π* and n → π*. A study on the structurally related compound 2-(4-isobutylphenyl)propanoic acid showed a UV-Vis spectrum recorded in the 200-400 nm range. researchgate.net

The solvent in which the spectrum is recorded can significantly influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. nih.gov The polarity of the solvent can differentially stabilize the ground and excited states of the molecule. For π → π* transitions, an increase in solvent polarity generally leads to a red shift (bathochromic shift) of the absorption maximum. Conversely, for n → π* transitions, a blue shift (hypsochromic shift) is often observed with increasing solvent polarity. nih.gov Theoretical studies combining time-dependent density functional theory (TDDFT) with polarizable continuum models (PCM) can be used to predict and understand these solvent effects on the UV-Vis spectra. nih.gov

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

SolventPolarity (Dielectric Constant)λmax (nm) (π → π)λmax (nm) (n → π)
Hexane1.88265295
Dichloromethane8.93268290
Ethanol (B145695)24.55272285
Water80.1275280

Note: This table is illustrative and demonstrates the expected solvatochromic shifts.

Singlet and Triplet Excited State Characterization

Upon absorption of a photon, a molecule is promoted to an excited singlet state (S₁). libretexts.org From this state, it can relax back to the ground state (S₀) through fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁). libretexts.org The transition from the triplet state back to the ground state results in phosphorescence.

The characterization of singlet and triplet excited states is crucial for understanding the photochemistry of a molecule. The energy difference between the ground and excited states determines the wavelength of absorption and emission. The lifetime of the excited state is another important parameter; triplet states typically have much longer lifetimes than singlet states due to the spin-forbidden nature of the T₁ → S₀ transition. libretexts.org The reactivity of the molecule can also be significantly different in the excited state. For example, triplet states, having two unpaired electrons, often exhibit radical-like reactivity. libretexts.org While specific data on the excited state characterization of this compound were not found, these general principles of photophysics would apply.

X-ray Crystallography for Solid-State Structural Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. While experimental crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), an analysis of its parent compound and related derivatives, in conjunction with computational modeling, can provide significant insights into its expected solid-state structure.

Molecular and Crystal Structure Analysis

In the absence of a determined crystal structure for this compound, the analysis of structurally similar compounds for which crystallographic data exists is a valuable approach. The non-fluorinated parent molecule, 2-phenylpropanoic acid, and other fluorinated phenylpropanoic acid derivatives can serve as proxies to infer the likely molecular conformation and crystal packing of the title compound.

The crystal structure of the parent compound, 2-phenylpropanoic acid , reveals that the molecules typically form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. This is a common and highly stable motif for carboxylic acids. In these dimers, the two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif in graph-set notation. The propanoic acid side chain can adopt various conformations relative to the phenyl ring, influenced by the steric and electronic environment.

To illustrate the influence of fluorine substitution on the crystal structure of phenylpropanoic acids, the crystallographic data for 3,5-bis(trifluoromethyl)hydrocinnamic acid (a derivative of 3-phenylpropanoic acid) can be considered. A study of this compound also shows the formation of hydrogen-bonded dimers. mdpi.com However, the presence of the bulky and highly electronegative trifluoromethyl groups significantly influences the crystal packing, leading to different intermolecular interactions and a bent conformation of the propanoic acid side chain, which contrasts with the more common trans conformation in other 3-phenylpropanoic acid structures. mdpi.com This highlights the critical role that fluorine substituents can play in directing the solid-state architecture.

Table 1: Crystallographic Data for 2-Phenylpropanoic Acid (Note: This data is for the parent, non-fluorinated compound)

ParameterValue
CCDC Number718193 nih.gov
Empirical FormulaC₉H₁₀O₂
Formula Weight150.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.934(2)
b (Å)5.589(1)
c (Å)13.774(3)
α (°)90
β (°)108.59(3)
γ (°)90
Volume (ų)796.6(3)
Z4

Table 2: Crystallographic Data for 3,5-bis(trifluoromethyl)hydrocinnamic Acid (Note: This data is for a fluorinated derivative of 3-phenylpropanoic acid)

ParameterValue
Empirical FormulaC₁₁H₈F₆O₂ mdpi.com
Formula Weight298.17
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
a (Å)6.0469(3)
b (Å)10.3953(5)
c (Å)18.2571(9)
α (°)90
β (°)95.053(4)
γ (°)90
Volume (ų)1141.51(10)
Z4

Correlation with Computational Models

In instances where experimental crystallographic data is unavailable, computational methods serve as powerful predictive tools to explore the potential solid-state structures of a molecule. Techniques such as Density Functional Theory (DFT) and molecular mechanics can be employed to model the geometry of this compound and predict its most stable crystalline arrangement.

Computational crystal structure prediction typically involves a multi-step process. Initially, a conformational search is performed to identify the low-energy conformers of the isolated molecule. For this compound, this would involve exploring the rotational freedom around the C-C bonds of the propanoic acid chain and the C-C bond connecting it to the phenyl ring. Subsequently, these low-energy conformers are packed into various possible crystal lattices, and their relative energies are calculated to identify the most thermodynamically stable predicted crystal structures.

These computational models can provide detailed insights into the anticipated molecular and crystal structure:

Molecular Conformation: The preferred conformation of the propanoic acid side chain relative to the 3-fluorophenyl ring can be determined.

Intermolecular Interactions: The nature and strength of the intermolecular forces, including the primary O-H···O hydrogen bonds forming the dimer, as well as weaker interactions such as C-H···O, C-H···F, and π-π stacking interactions, can be analyzed. The fluorine substituent, with its high electronegativity, can act as a weak hydrogen bond acceptor, potentially influencing the packing arrangement.

Lattice Parameters: The unit cell dimensions and space group of the most likely crystal structures can be predicted.

By comparing the computationally predicted structure of this compound with the experimental crystal structure of its parent compound, 2-phenylpropanoic acid, the specific influence of the meta-fluorine substituent on the crystal packing can be elucidated. For example, the models could reveal a preference for a particular packing motif that maximizes favorable C-H···F interactions, which would not be present in the non-fluorinated analogue. Such computational studies, while not a substitute for experimental data, provide a robust framework for understanding the solid-state chemistry of this compound and can guide future experimental crystallization efforts.

Table 3: Computational Approaches for Crystal Structure Prediction

Computational MethodApplication in Structural Elucidation
Density Functional Theory (DFT) Calculation of molecular geometries, conformational energies, and intermolecular interaction energies with high accuracy. nih.gov
Molecular Mechanics (MM) Rapid exploration of a wide range of possible crystal packing arrangements using classical force fields.
Crystal Structure Prediction (CSP) Algorithms Systematic generation of putative crystal structures and ranking them based on their calculated lattice energies.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contacts in a crystal lattice, providing insights into the nature and relative importance of different interactions. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule, thereby revealing its electronic and structural properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of 2-(3-fluorophenyl)propanoic acid would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. While specific values for this compound are not available, studies on similar fluorophenyl derivatives suggest that the introduction of a fluorine atom can influence the geometry of the phenyl ring and the orientation of the propanoic acid side chain. Following optimization, electronic properties like the dipole moment and the distribution of atomic charges could be calculated, offering insights into the molecule's polarity and reactivity.

For highly accurate energy calculations, ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are the gold standard. The Domain-based Local Pair Natural Orbital (DLPNO) approach makes such high-level calculations feasible for larger molecules. These calculations would provide a very precise value for the total electronic energy of this compound, which is crucial for determining its thermodynamic stability and for calculating reaction energies if the molecule were to be studied in a chemical transformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. From the HOMO and LUMO energies, various chemical descriptors can be derived, such as electronegativity, chemical hardness, and the global electrophilicity index, which further quantify the molecule's reactivity. For analogous aromatic acids, these values are routinely calculated to understand their chemical behavior.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for this compound, a theoretical spectrum could be generated. This would be invaluable for interpreting experimental spectra and for identifying the characteristic vibrational modes of the molecule. Furthermore, Time-Dependent DFT (TD-DFT) could be employed to predict the electronic absorption spectrum (UV-Vis), providing information on the molecule's photophysical properties, such as the wavelengths of maximum absorption and the corresponding electronic transitions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound, typically in a solvent like water, would involve calculating the forces on each atom and solving Newton's equations of motion. This would allow for the exploration of the molecule's conformational landscape, revealing how the phenyl ring and the propanoic acid group move and interact with their surroundings. MD simulations are particularly useful for understanding how a molecule behaves in a biological environment, for instance, in proximity to a protein or a cell membrane. However, no specific MD simulation studies for this compound have been identified in the surveyed literature.

Conformational Analysis and Dynamic Behavior

The conformational landscape of a molecule dictates its shape and, consequently, its ability to interact with biological targets. For arylpropanoic acids, including this compound, key degrees of freedom include the rotation around the bond connecting the phenyl ring and the propanoic acid moiety.

Partially fluorinated carboxylic acids are known to exhibit rich conformational landscapes. illinois.edu Studies on related fluorinated propanoic acids, such as perfluoropropionic acid, have identified multiple stable conformers in equilibrium, a phenomenon that is less common in their non-fluorinated counterparts. mdpi.com For instance, computational studies on perfluoropropionic acid revealed an equilibrium between a cis form, where the C=O group eclipses the C-C bond, and a gauche conformer. mdpi.com Similarly, analysis of 3,5-bistrifluoromethylhydrocinnamic acid showed that the presence of electron-withdrawing CF3 groups increases the population of gauche conformers. mdpi.com This suggests that the electron-withdrawing fluorine atom in this compound likely influences the rotational barrier and the preferred dihedral angles, stabilizing specific conformations that may be crucial for biological activity.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of such molecules over time. nih.gov These simulations can reveal how the molecule flexes, rotates, and vibrates, providing a more realistic picture of its behavior in solution or within a protein binding site. nih.govresearchgate.net The accuracy of these simulations is highly dependent on the force field used, which parameterizes the interactions between atoms. researchgate.net

Simulation of Ligand-Protein Interactions and Solvation Effects

Molecular dynamics simulations are crucial for understanding how a ligand like this compound interacts with a protein target and how it is affected by the surrounding solvent (typically water). The treatment of the solvent is a critical aspect of these simulations, as hydrophobic interactions and hydrogen bonding are key molecular forces. researchgate.net Force fields like CHARMM36, often used with water models such as TIP3P, are employed to accurately simulate these complex systems. researchgate.net

MD simulations can be used to examine the stability of a ligand-protein complex. For example, in a study of a related fluoropropanoic acid compound, MD simulations showed a stable complex with the Macrophage Migration Inhibitory Factor (MIF), a potential target for inflammatory diseases. researchgate.net Such simulations can track the interactions, like hydrogen bonds and hydrophobic contacts, over time to ensure the predicted binding mode is stable. chemrxiv.org

Furthermore, simulations can predict how fluorination affects properties like the partition coefficient (logP), which measures a compound's lipophilicity. nih.gov Fluorine is often used in drug design to enhance metabolic stability. MD simulations have been used to qualitatively reproduce the effects of fluorination on logP, attributing changes to the fluorination-induced alteration of the molecule's dipole moment. nih.gov This is critical for predicting how this compound might penetrate biological membranes.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. researchgate.net This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Identification of Potential Biological Targets and Binding Sites (e.g., Enzymes, Receptors)

Given its structural similarity to arylpropanoic acids like ibuprofen (B1674241) and ketoprofen (B1673614), a primary potential target for this compound is the cyclooxygenase (COX) enzyme, which is involved in inflammation. orientjchem.org Docking studies on ketoprofen derivatives have been performed to understand their binding within the active sites of COX-1 and COX-2. nih.govtechnologynetworks.com

However, computational methods like inverse virtual screening can identify other potential targets. frontiersin.org In this approach, the ligand is docked against a library of numerous protein structures to find potential binding partners. frontiersin.org For instance, a related compound, 3-(3-Fluorophenyl)propionic acid, has been suggested to interact with the ATP binding site of the enzyme GSK-3β. Another virtual screening study identified a fluoropropanoic acid derivative as a novel inhibitor of the Macrophage Migration Inhibitory Factor (MIF). researchgate.net These examples highlight that while COX is a probable target, this compound may interact with other enzymes or receptors, and computational screening is a key first step in identifying them. mdpi.com

Assessment of Binding Energies and Interaction Types (e.g., Hydrogen Bonds, Halogen Bonds, π-Stacking, Hydrophobic Interactions)

Once a potential binding pose is identified through docking, the strength of the interaction is estimated by calculating a binding energy score. A more negative binding energy generally indicates a more stable complex. For example, a virtual screening campaign set a binding energy threshold of -7.5 kcal/mol to identify promising ligands. researchgate.net

The specific types of interactions that stabilize the ligand in the binding site are then analyzed. These include:

Hydrogen Bonds: The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, a key feature for binding in many NSAIDs. researchgate.net

Halogen Bonds: The fluorine atom can participate in halogen bonding, an interaction that is increasingly recognized in drug design.

π-Stacking and Aryl-Aryl Interactions: The fluorophenyl ring can engage in stacking interactions with aromatic residues (like tyrosine or phenylalanine) in a protein's active site. researchgate.net

Hydrophobic Interactions: The phenyl ring and the methyl group of the propanoic acid chain can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.netchemrxiv.org

In studies of related molecules, these interactions are shown to be crucial for high binding affinity. For instance, docking of ketoprofen derivatives into COX enzymes revealed key hydrophobic and hydrophilic interactions governing their binding. nih.gov Similarly, the binding of inhibitors to the MIF protein was attributed to a combination of hydrogen bonding and aryl-aryl interactions. researchgate.net

Below is a table summarizing typical binding energy contributions found in studies of similar compounds.

Interaction TypeTypical Energy (kcal/mol)Role in Binding
Hydrogen Bond-2 to -5Anchors the ligand, provides specificity.
Halogen Bond-1 to -4Directional interaction involving the fluorine atom.
π-Stacking-1 to -3Stabilizes the aromatic ring within the binding pocket.
Hydrophobic EffectVariableDrives the nonpolar parts of the ligand out of the aqueous solvent and into the binding site.

Note: These are generalized energy ranges and can vary significantly based on the specific geometric arrangement and environment.

In Silico Screening and Ligand Design

The insights gained from docking and binding analysis can be used to design new molecules with potentially improved activity. By understanding the structure-activity relationship at the atomic level, medicinal chemists can propose modifications to the this compound scaffold. For example, if a particular region of the binding pocket is unfilled, a substituent could be added to the phenyl ring to create additional favorable interactions. nih.gov

In silico screening allows for the rapid evaluation of large virtual libraries of such modified compounds against a biological target. frontiersin.org This process helps prioritize which new analogs to synthesize and test experimentally, saving significant time and resources. This approach has been used to design new inhibitors for targets like SIRT2, EGFR, and MIF. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov For NSAIDs and related compounds, QSAR studies often reveal that properties like lipophilicity (measured as logP) and electronic effects of substituents are critical for activity. researchgate.netepa.gov

In the context of arylpropanoic acids, QSAR models have shown that:

Substituents that increase lipophilicity often enhance anti-inflammatory activity. nih.govepa.gov The fluorine atom in this compound is known to increase lipophilicity.

The electronic properties of substituents on the phenyl ring are important. The electron-withdrawing nature of fluorine can influence the acidity (pKa) of the carboxylic acid group, which in turn affects binding and transport.

Steric parameters, such as the size and shape of substituents, also play a role. For some related NSAIDs, the angle of twist between the two phenyl rings was found to be a crucial parameter for activity. nih.gov

A typical QSAR study involves calculating a variety of molecular descriptors for a set of related compounds and then using statistical methods to build a predictive model.

Table of Common QSAR Descriptors

Descriptor Type Example Relevance
Electronic Hammett constant (σ), pKa Describes the electron-donating/withdrawing ability of substituents, affecting acidity and interaction strength.
Hydrophobic LogP, Molar Refractivity (MR) Relates to the compound's ability to cross cell membranes and engage in hydrophobic interactions.
Steric Taft Steric Parameter (Es), Molecular Volume Describes the size and shape of the molecule, which influences how it fits into a binding site.

| Topological | Connectivity Indices (e.g., Chi indices) | Numerical descriptors of molecular branching and shape. |

These models can then be used to predict the activity of new, unsynthesized compounds like derivatives of this compound, further guiding the drug discovery process. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive models for biological activity, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and development. uminho.ptmdpi.com These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological effect. researchgate.net For arylpropionic acid derivatives, including compounds structurally related to this compound, QSAR models have been instrumental in predicting their anti-inflammatory and other biological activities. orientjchem.org

Predictive models are typically developed by first calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov These descriptors are then used as independent variables in statistical models, such as multiple linear regression (MLR) or more advanced machine learning algorithms like random forest and support vector machines, to predict the biological activity (the dependent variable). uminho.ptnih.gov The goal is to create a robust model that can accurately forecast the activity of new, unsynthesized compounds. mdpi.com

For a series of meta-substituted phenylpropanoic acids, a QSAR study revealed a strong correlation between specific molecular descriptors and their agonistic activity on the peroxisome proliferator-activated receptor-gamma (PPARγ), a target for anti-diabetic agents. researchgate.net The statistical significance of such models is often evaluated using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the F-test value. researchgate.net A high r² value (e.g., 0.9393 in the cited study) indicates a good fit of the model to the data, while a high q² value (e.g., 0.8718) suggests good predictive ability. researchgate.net

While a specific QSAR model for this compound is not available, a hypothetical model could be developed using a dataset of similar fluorinated phenylpropanoic acid derivatives with known biological activities. The process would involve:

Data Set Collection: Assembling a series of compounds with measured biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors.

Model Building: Using statistical methods to develop the QSAR equation.

Model Validation: Assessing the statistical significance and predictive power of the model.

Such a model would be invaluable for the virtual screening of new derivatives and for prioritizing synthetic efforts towards compounds with potentially higher activity.

Correlation of Molecular Descriptors with Observed Effects

The foundation of any predictive QSAR model lies in the correlation between molecular descriptors and the observed biological or physicochemical effects of a compound. researchgate.net These descriptors are numerical values that encode information about the chemical structure of a molecule. They can be broadly categorized into several classes:

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the fluorine atom in this compound, being highly electronegative, would significantly influence the electronic distribution within the molecule, which can be quantified by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and specific conformational descriptors. The spatial arrangement of the fluorophenyl group and the propanoic acid moiety is critical for its interaction with biological targets.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a classic hydrophobic descriptor that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The fluorine substitution can alter the hydrophobicity of the phenyl ring.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

In a QSAR study on a series of propionic acid derivatives, descriptors such as lipophilicity (log P), molar refractivity, and various electronic and topological parameters were used to model their antimicrobial activity. researchgate.net The resulting equations indicated which properties were most influential in determining the observed biological effect. For example, a positive coefficient for log P in a QSAR equation would suggest that increasing hydrophobicity enhances activity.

For this compound, a systematic analysis correlating its calculated molecular descriptors with any observed biological activity (e.g., as an enzyme inhibitor) would provide valuable insights into its mechanism of action. For example, the calculated proton affinity of the nitrogen atom in the amide group of related compounds has been correlated with their antimuscarinic activity. nih.gov Similarly, the vibrational frequencies of the carbonyl moiety could be correlated with its binding affinity to a target protein. nih.gov

The table below illustrates the types of molecular descriptors that would be calculated and correlated with biological activity for this compound in a typical computational study.

Descriptor ClassSpecific Descriptor ExamplePotential Correlated Effect
Electronic Dipole MomentReceptor binding affinity
HOMO/LUMO EnergiesReactivity and stability
Partial Atomic ChargesElectrostatic interactions with target
Steric Molecular VolumeFit within a binding pocket
Surface AreaInteraction with solvent and target
Hydrophobic LogPMembrane permeability, ADME properties
Topological Wiener IndexMolecular branching and compactness

By understanding these correlations, medicinal chemists can rationally design new analogues of this compound with improved biological profiles. For instance, if a QSAR model indicates that a more electron-withdrawing substituent at a specific position would enhance activity, this would guide the synthesis of new derivatives.

Mechanistic Insights into Biological Activity and Molecular Interactions Non Clinical Focus

Molecular Target Elucidation

The precise molecular targets of 2-(3-Fluorophenyl)propanoic acid have not been extensively delineated in publicly available non-clinical research. However, based on its structural similarity to a well-established class of compounds, its likely interactions can be inferred. As a derivative of arylpropionic acid, it is anticipated to primarily interact with enzymes involved in the inflammatory cascade and potentially with nuclear receptors that regulate metabolism.

Investigation of Enzyme Inhibition/Activation Mechanisms

Arylpropionic acids are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs), and their principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. nih.govsigmaaldrich.com These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov The inhibitory action of NSAIDs on COX enzymes reduces the production of these pro-inflammatory molecules. nih.gov

While direct inhibitory data for this compound is not available, studies on structurally related fluorinated phenylpropanoic acids, such as Flurbiprofen (B1673479) (2-(2-fluoro-4-biphenylyl)propionic acid), have demonstrated potent COX inhibition. This suggests that the presence of a fluorine atom on the phenyl ring is compatible with, and can even enhance, the inhibitory activity against COX enzymes. The fluorine atom, due to its electronegativity and size, can alter the electronic properties of the molecule and its binding affinity to the active site of the enzyme.

The general structure-activity relationship (SAR) for this class of compounds indicates that the carboxylic acid moiety is crucial for binding to the active site of COX enzymes. nih.gov It is plausible that this compound acts as a competitive inhibitor of arachidonic acid at the COX active site.

Interactive Data Table: COX Inhibition by Structurally Related Phenylpropanoic Acid Derivatives

CompoundTarget Enzyme(s)Observed EffectReference
Ibuprofen (B1674241)COX-1, COX-2Inhibition sigmaaldrich.com
FlurbiprofenCOX-1, COX-2Potent Inhibition
Ketoprofen (B1673614)COX-1, COX-2Inhibition

Note: This table presents general information for structurally related compounds to provide context, as specific data for this compound is not available.

Receptor Agonist/Antagonist Modalities

Beyond enzyme inhibition, phenylpropanoic acid derivatives have been investigated for their ability to modulate the activity of nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). medchemexpress.com PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. medchemexpress.com There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

While no specific studies have confirmed the interaction of this compound with PPARs, its structural features make it a plausible candidate for a PPAR agonist. The fluorine substitution on the phenyl ring could influence its binding affinity and selectivity for different PPAR isoforms.

Interaction with Specific Proteins and Nucleic Acids

There is currently no available non-clinical research data detailing the specific interactions of this compound with other proteins beyond its likely targets of COX and PPARs. Similarly, no studies have been identified that investigate its potential to bind to or interact with nucleic acids.

Modulation of Biochemical Pathways

The likely molecular interactions of this compound suggest its involvement in modulating key biochemical pathways, primarily those related to inflammation and lipid metabolism.

Influence on Lipid Metabolism and Inflammatory Pathways (e.g., PPAR Pathway)

Through its probable agonistic activity on PPARs, this compound may influence lipid metabolism. Activation of PPARα is known to upregulate genes involved in fatty acid oxidation, while PPARγ activation is a key regulator of adipogenesis and lipid storage. medchemexpress.com Therefore, this compound could potentially modulate pathways involved in lipid uptake, utilization, and storage.

The anti-inflammatory effects of this compound are most likely mediated through the inhibition of the cyclooxygenase pathway, leading to a reduction in prostaglandin (B15479496) synthesis. Prostaglandins are integral components of the inflammatory cascade, and their suppression alleviates inflammatory responses.

Interactive Data Table: Effects of Related Compounds on Biochemical Pathways

Compound ClassPathwayEffectReference
Phenylpropanoic AcidsCyclooxygenase PathwayInhibition nih.govsigmaaldrich.com
Phenylpropanoic AcidsPPAR PathwayAgonism medchemexpress.com

Note: This table illustrates the established effects of the broader class of phenylpropanoic acids on these pathways.

Effects on Enzyme-Catalyzed Aldehyde Transformations

There is no information available from non-clinical studies regarding the effects of this compound on enzyme-catalyzed aldehyde transformations.

Interaction with Neurotransmitter Systems (for amino acid derivatives)

While direct studies on the interaction of amino acid derivatives of this compound with neurotransmitter systems are not extensively documented in publicly available research, inferences can be drawn from the behavior of related propionic acid compounds. Propionate (B1217596) itself has been shown to cross the blood-brain barrier and can influence the GABAergic system. Research has demonstrated that propionate can inhibit GABA transaminase, the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. This inhibition leads to an accumulation of GABA in the brain, which can result in increased extracellular GABA concentrations and a subsequent inhibitory effect on neuronal activity, potentially leading to effects like lethargy. uni.lursc.org

It is hypothesized that amino acid conjugates of this compound could potentially modulate neurotransmitter systems, although the precise mechanisms and the extent of these interactions remain an area for further investigation. The structural similarity to other molecules known to interact with neuronal receptors suggests that these derivatives could be designed to target specific neurotransmitter pathways.

Structure-Activity Relationship (SAR) Studies for Molecular Design

The biological activity of this compound is largely attributed to its action as a non-steroidal anti-inflammatory drug (NSAID), primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Structure-activity relationship (SAR) studies are crucial in understanding how the specific arrangement of atoms in this molecule contributes to its biological function and in guiding the design of more potent and selective analogs.

Elucidation of Pharmacophoric Requirements

The key pharmacophoric features of arylpropionic acids like this compound for COX inhibition are well-established. These essential elements include:

An acidic center: The carboxylic acid group is a critical feature for the activity of most NSAIDs. nih.gov It is involved in key interactions within the active site of the COX enzymes.

An aromatic or heteroaromatic ring: The fluorophenyl group in this compound serves as this hydrophobic moiety, which orients the molecule within the binding pocket of the enzyme.

Pharmacophore models for COX-1 and COX-2 inhibitors generally highlight the importance of hydrogen bond acceptors, aromatic rings, and hydrophobic features for effective binding. researchgate.netresearchgate.netnih.gov The spatial arrangement of these features is critical for high-affinity interaction with the target enzyme.

Role of Fluorine Substitution in Enhancing Binding Affinity and Modulating Activity

The introduction of a fluorine atom into a drug molecule is a common strategy in medicinal chemistry to modulate its physicochemical properties and enhance its biological activity. In the case of this compound, the fluorine atom at the meta-position of the phenyl ring plays a significant role.

Fluorine is highly electronegative and can alter the electronic distribution of the aromatic ring, which can influence interactions with the amino acid residues in the enzyme's active site. This can lead to enhanced binding affinity. Furthermore, the carbon-fluorine bond is very stable, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. While direct comparative studies on the COX inhibitory activity of different positional isomers of fluorophenylpropanoic acid are limited, research on other fluorinated compounds has shown that fluorine substitution can lead to improved COX-2 selectivity and potency. nih.gov For instance, the development of selective COX-2 inhibitors has often incorporated fluorine-containing moieties. mdpi.com

The table below summarizes the inhibitory concentrations (IC50) of various NSAIDs, illustrating the range of potencies and selectivities for COX-1 and COX-2. While specific data for this compound is not available in this dataset, it provides context for the activity of related compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Celecoxib826.812
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Indomethacin0.00900.310.029
Meloxicam376.16.1
Rofecoxib>10025>4.0

Data sourced from a study using human peripheral monocytes. nih.gov

Impact of Stereochemistry on Molecular Recognition and Functional Response

This compound possesses a chiral center at the alpha-carbon of the propionic acid moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(3-Fluorophenyl)propanoic acid and (R)-2-(3-Fluorophenyl)propanoic acid. For the vast majority of profens, the (S)-enantiomer is the biologically active form responsible for the inhibition of COX enzymes. nih.gov

The stereospecificity of this interaction is due to the three-dimensional arrangement of the active site of the COX enzymes. The (S)-enantiomer is able to bind effectively and orient the crucial carboxylic acid group for interaction with key amino acid residues, such as arginine, in the active site. In contrast, the (R)-enantiomer does not fit as well and is therefore a much weaker inhibitor of prostaglandin synthesis.

Studies on related profens like flurbiprofen have shown that the (S)-enantiomer is significantly more potent in inhibiting both COX-1 and COX-2 than the (R)-enantiomer. For example, in one study, the IC50 values for (S)-flurbiprofen against COX-1 and COX-2 were found to be in the nanomolar range, while the (R)-enantiomer was significantly less active. medchemexpress.com This principle of stereoselective inhibition is a fundamental aspect of the pharmacology of 2-arylpropionic acids.

Applications of 2 3 Fluorophenyl Propanoic Acid in Synthetic and Medicinal Chemistry Research

Precursor in Organic Synthesis

As a precursor, 2-(3-Fluorophenyl)propanoic acid provides a fundamental framework that can be chemically modified and incorporated into more elaborate molecular structures. Its reactive carboxylic acid handle and the potential for further functionalization of the aromatic ring allow chemists to use it as a reliable starting point for multi-step synthetic sequences.

Building Block for Complex Molecules

In organic synthesis, a "building block" is a molecule that forms a significant part of a larger, target molecule. This compound and its analogs are used for this purpose, where the propanoic acid moiety is integrated into a more complex structure. For instance, related fluorophenylpropionic acids have been utilized in the synthesis of complex heterocyclic systems like 2-oxopiperazine guanidine (B92328) analogs. sigmaaldrich.com The synthesis involves leveraging the carboxylic acid group for amide bond formation or other transformations, thereby constructing a new, larger molecule with the fluorophenylpropanoic acid unit at its core. This approach is fundamental in creating diverse chemical libraries for screening purposes.

Intermediate in the Synthesis of Pharmaceutical Compounds

The term "intermediate" refers to a molecule that is formed during the synthesis of a target compound and undergoes further chemical reactions to yield the final product. arborpharmchem.com Fluorinated organic compounds are crucial intermediates in the pharmaceutical industry due to the often-beneficial effects of fluorine on drug properties. arborpharmchem.comevonik.com Phenylpropanoic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs), and the synthesis of analogs like 2-(3-phenoxyphenyl)propanoic acid for use as antiphlogistic analgesics highlights the importance of this chemical class as pharmaceutical intermediates. google.com

Furthermore, complex fluorophenyl-containing structures serve as key intermediates in the production of widely used medicines. A notable example is the synthesis of Atorvastatin, a cholesterol-lowering drug, which involves an intermediate containing a fluorophenyl group. researchgate.net While not the exact 3-fluoro isomer, this demonstrates the established value of fluorophenyl-containing building blocks in the synthesis of blockbuster drugs, streamlining the manufacturing process by providing pre-processed components for advanced synthetic steps. arborpharmchem.com

Use in Agrochemical and Specialty Chemical Production

The introduction of fluorine into organic molecules has led to significant advances in the agrochemical sector. nih.gov Organofluorine compounds are integral to the development of modern pesticides, including herbicides, fungicides, and insecticides. nih.govnih.gov Specifically, fluoro-functionalized aromatic compounds represent a major class of successful agrochemical candidates. nih.gov

Propionic acid itself is registered for use as a fungicide and bactericide to preserve stored grains and hay, control mold in poultry litter, and inhibit bacterial growth in livestock drinking water. usda.govregulations.govregulations.gov Researchers explore derivatives like this compound to develop new agrochemicals with potentially enhanced efficacy, selectivity, or improved environmental profiles, building upon the known antimicrobial action of the propionic acid base structure. regulations.gov

Scaffold Development for Bioactive Molecules

A molecular scaffold is a core structure of a compound to which various functional groups can be attached, creating a family of related molecules. The this compound structure serves as an important scaffold for designing new molecules with specific biological activities.

Design and Synthesis of Novel Pharmacological Agents

The 2-phenylpropanoic acid framework is a classic pharmacophore, most famously represented by NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614). nih.govresearchgate.net Medicinal chemists systematically modify this scaffold to discover new therapeutic agents. By introducing substituents like the 3-fluoro group and altering other parts of the molecule, researchers can tune the biological activity.

Studies have focused on creating derivatives of this scaffold to develop agents with dual functions. For example, novel 2-phenylpropionic acid derivatives have been synthesized and evaluated as dual cyclooxygenase (COX) inhibitory and antibacterial agents. nih.gov In other research, a series of meta-substituted phenyl propanoic acids were designed as dual agonists for peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), which are important targets for metabolic diseases. elsevierpure.com The rational design of novel anticancer agents has also been pursued by creating complex imidazole (B134444) derivatives built upon related carboxylic acid scaffolds. rsc.org

Exploration as Lead Compounds for Drug Discovery Programs

In drug discovery, a "lead compound" is a chemical that has promising pharmacological activity and serves as the starting point for optimization into a clinical drug candidate. The this compound scaffold has been the basis for identifying such leads.

Research into PPARα/γ dual agonists based on meta-substituted phenyl propanoic acids led to the identification of compounds that could effectively lower blood glucose in diabetic mouse models, marking them as promising lead compounds for further development. elsevierpure.com Similarly, propanoic acid derivatives have been investigated as scaffolds for anticancer agents. mdpi.com In one study, novel thiazole (B1198619) derivatives containing a propanoic acid moiety were found to exhibit potent antiproliferative activity against both drug-sensitive and drug-resistant lung cancer cell lines, highlighting their potential as scaffolds for preclinical development. mdpi.com These examples demonstrate that molecules derived from the phenylpropanoic acid core are actively being explored and advanced in drug discovery pipelines.

Data Tables

Table 1: Examples of Complex Molecules and Intermediates Based on Phenylpropanoic Acid Analogs

Base Structure/Analog Resulting Molecule/Class Application/Significance
3-(4-Fluorophenyl)propionic acid 2-Oxopiperazine guanidine analog Synthesis of complex heterocyclic systems for chemical libraries. sigmaaldrich.com
2-(3-Phenoxyphenyl)propanoic acid Fenoprofen Active Pharmaceutical Ingredient (API) for anti-inflammatory drugs. google.com
Fluorophenyl-containing diketone Atorvastatin Intermediate Key intermediate in the synthesis of a major cholesterol-lowering drug. researchgate.net

Table 2: Bioactive Scaffolds Derived from Phenylpropanoic Acids in Research

Scaffold/Derivative Class Biological Target(s) Key Research Finding
Diaryl α-ethoxy propanoic acids PPARα / PPARγ Identified a dual agonist that lowered blood glucose in db/db mice. elsevierpure.com
2-Phenylpropionic acid derivatives COX-1 / COX-2 / Bacteria Developed compounds with dual anti-inflammatory and antibacterial properties. nih.gov
3-[...amino]propanoic acid derivatives SIRT2 / EGFR Identified derivatives as promising scaffolds for anticancer candidates targeting lung cancer. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Ibuprofen
Ketoprofen
2-(3-Phenoxyphenyl)propanoic acid (Fenoprofen)
Atorvastatin

Incorporation into Fluorinated Peptide and Amino Acid Derivatives

The synthesis of non-canonical amino acids and their incorporation into peptides is a critical strategy for developing novel therapeutics with enhanced stability, binding affinity, and metabolic resistance. While direct literature examples detailing the conversion of this compound into amino acid derivatives are not extensively documented, its structural motif is highly relevant for such applications. As a fluorinated building block, it provides a foundation for creating analogues of proteinogenic amino acids like phenylalanine.

The general approach to convert an arylpropanoic acid like this compound into its corresponding α-amino acid, a fluorinated phenylalanine analogue, would typically involve the introduction of an amino group at the alpha-position (the carbon adjacent to the carboxyl group). Methodologies for this transformation are well-established in organic synthesis and could include strategies such as:

α-Halogenation followed by Amination: The carboxylic acid is first converted to an acid halide, followed by α-bromination (e.g., using N-Bromosuccinimide). The resulting 2-bromo-2-(3-fluorophenyl)propanoic acid derivative can then undergo nucleophilic substitution with an ammonia (B1221849) source to yield the desired amino acid.

Asymmetric Synthesis: For creating chirally pure amino acids, which are essential for peptide synthesis, asymmetric methods are employed. This could involve the use of chiral auxiliaries or asymmetric catalysis to guide the stereoselective introduction of the amine functionality.

The resulting 3-fluoro-α-phenylalanine derivative would be a valuable tool for peptide chemists. The introduction of the fluorine atom at the meta-position of the phenyl ring is known to alter the electronic properties and conformation of the amino acid side chain, which can lead to peptides with unique structural and biological characteristics. These fluorinated amino acids can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques.

Advanced Fluorine Chemistry Research

Beyond its use as a synthetic precursor, this compound is a subject of interest in fundamental fluorine chemistry research, particularly in understanding how a single fluorine atom can influence molecular properties and in the context of developing new chemical reactions.

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physical and chemical properties. The fluorine atom on the phenyl ring of this compound exerts a significant influence through its strong electron-withdrawing inductive effect. This leads to several measurable changes compared to its non-fluorinated analogue, 2-phenylpropanoic acid.

Key Physicochemical Effects of 3-Fluoro Substitution:

Acidity (pKa): The electron-withdrawing nature of fluorine pulls electron density away from the carboxylic acid group through the phenyl ring. This stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation, making the acid stronger. Consequently, this compound has a lower pKa value (is more acidic) than 2-phenylpropanoic acid. The pKa is estimated to be around 3.8-4.0, compared to approximately 4.2 for the non-fluorinated parent compound.

Lipophilicity (LogP): Lipophilicity, a measure of a compound's solubility in fats and oils, is a critical parameter in drug design. While the addition of fluorine often increases lipophilicity, the effect is context-dependent. For this compound, the introduction of a single fluorine atom leads to a modest increase in the octanol-water partition coefficient (logP), indicating slightly higher lipophilicity.

Molecular Conformation and Interactions: The C-F bond is highly polar but has low polarizability. The presence of the fluorine atom can influence the preferred conformation of the molecule and alter its ability to participate in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets like enzymes or receptors.

The table below summarizes the comparative properties influenced by the 3-fluoro substituent.

Property2-Phenylpropanoic Acid (Analog)This compoundInfluence of Fluorine
Molecular Formula C₉H₁₀O₂C₉H₉FO₂Addition of one fluorine atom
Molecular Weight 150.17 g/mol 168.16 g/mol Increased by ~18 g/mol
Acidity (pKa) ~4.2~3.8 - 4.0Increased acidity (lower pKa)
Lipophilicity (LogP) ~2.2~2.4 (estimated)Slightly increased lipophilicity

Data for the non-fluorinated analog are standard literature values for comparison. Data for this compound are based on reported findings and estimations.

The development of novel methods to introduce fluorine into organic molecules, especially at late stages of a synthesis, is a major goal in chemical research. While this compound is itself a product of fluorination, it also represents a potential model substrate for testing new fluorination reactions.

For instance, researchers developing new reagents or catalytic systems for C-H fluorination could use this compound to study the regioselectivity and efficiency of their method on an electron-deficient aromatic ring. Key research areas where this compound could be a relevant substrate include:

Late-Stage C-H Fluorination: Developing methods to directly convert one of the other C-H bonds on the phenyl ring to a C-F bond would be a powerful transformation. A new catalyst could be tested on this substrate to see if it can selectively install a second fluorine atom at a specific position (ortho or para to the existing fluorine).

Decarboxylative Fluorination: Advanced methods are being explored to convert carboxylic acids into valuable fluorinated functional groups. For example, new protocols for converting a -COOH group into a -CF₃ (trifluoromethyl) or -CF₂H (difluoromethyl) group could be tested using this compound as a starting material. Success in this area would provide a direct route from a common chemical feedstock to highly valuable fluorinated motifs.

These investigations contribute to a broader toolbox of synthetic methods that chemists can use to create novel fluorinated compounds for various applications, from materials science to pharmaceuticals.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 2-(3-Fluorophenyl)propanoic acid, particularly its enantiomerically pure forms, remains a critical area for development. Future research will likely focus on methodologies that offer improved yields, reduced environmental impact, and greater stereochemical control.

One promising avenue is the advancement of asymmetric synthesis . Traditional methods often rely on chiral auxiliaries, such as Evans' oxazolidinones, to guide stereoselective alkylation. illinois.edunih.gov While effective, these methods can be resource-intensive. Future work will likely explore more efficient catalytic asymmetric approaches. This includes the development of novel chiral catalysts, potentially based on transition metals or organocatalysts, that can directly facilitate the enantioselective synthesis of this compound from prochiral precursors.

Biocatalysis represents another key area for innovation. The use of enzymes, such as lipases and esterases, for the kinetic resolution of racemic mixtures of profens has shown considerable promise. sigmaaldrich.com Future research could focus on identifying or engineering enzymes with higher enantioselectivity and stability for the specific resolution of this compound or its esters. sigmaaldrich.com Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, could be a particularly effective strategy to overcome the 50% yield limitation of traditional kinetic resolution. sigmaaldrich.com

Furthermore, methods for the direct and concise synthesis of 2-arylpropanoic acids, such as those starting from commercially available benzaldehydes, are being explored and could be adapted for this compound. researchgate.net These multi-step syntheses, which may involve novel reduction reactions, offer alternative pathways that could be optimized for efficiency and scalability. researchgate.net

Synthetic ApproachKey AdvantagesFuture Research Focus
Asymmetric Catalysis High enantioselectivity, potential for high turnoverDevelopment of novel, highly active, and selective catalysts (metal- and organo-based)
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering for improved substrate specificity and stability; dynamic kinetic resolution
Novel Synthetic Routes Potential for increased overall efficiency and use of readily available starting materialsOptimization of reaction conditions, exploration of new reaction pathways

Deeper Exploration of Complex Reaction Mechanisms and Pathways

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Future research should delve into the intricate details of these chemical transformations.

For instance, in catalytic enantioselective reactions, detailed mechanistic studies can elucidate the nature of the catalyst-substrate interactions that govern stereoselectivity. Techniques such as in-situ spectroscopy and kinetic analysis can provide valuable insights into the reaction intermediates and transition states. A recent study on the catalytic enantioselective synthesis of heterocyclic vicinal fluoroamines highlighted the importance of stereocontrolled proton transfer as the rate-determining and stereochemistry-defining step, a concept that could be highly relevant to the synthesis of chiral α-aryl carboxylic acids. nih.gov

The mechanisms of biocatalytic resolutions also warrant further investigation. Understanding the precise interactions within the enzyme's active site that lead to enantiomeric discrimination can guide protein engineering efforts to create more efficient biocatalysts. nih.gov

Furthermore, exploring the mechanisms of novel reactions, such as the recently reported rhodium-catalyzed ipso and remote hydroamidation of alkenyl carboxylic acids to produce β-amino acids, could inspire new synthetic strategies for related compounds. researchgate.net Mechanistic studies involving radical-based pathways, as seen in the dual photoredox/cobalt-catalyzed hydrohalogenation of allyl carboxylates, could also open up new avenues for the functionalization of propanoic acid derivatives. researchgate.net

Advanced Computational Modeling for Predictive Design and Understanding

Computational chemistry is a powerful tool that can accelerate the discovery and optimization of chemical processes. Future research on this compound will undoubtedly leverage advanced computational modeling to predict its properties and guide synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. researchgate.netmdpi.com Such studies can provide insights into reaction mechanisms, predict the stability of intermediates and transition states, and help in the rational design of catalysts. For example, DFT has been used to study the binding energies and pharmacokinetic profiles of ibuprofen (B1674241) derivatives with the COX-2 enzyme, demonstrating the potential of this approach for understanding biological activity. researchgate.net

Computational MethodApplication in this compound ResearchPotential Impact
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties, catalyst designImproved understanding of reactivity, rational design of more efficient synthetic routes
Machine Learning (ML) / Artificial Intelligence (AI) Prediction of enantioselectivity, optimization of reaction conditions, virtual screening of catalystsAccelerated discovery of optimal synthetic methods, reduced experimental workload
Molecular Docking Prediction of binding modes of derivatives with biological targetsGuidance for the design of new bioactive molecules

Diversification of Derivatization Strategies for Broader Research Applications

The carboxylic acid group of this compound provides a versatile handle for chemical modification, enabling the synthesis of a wide range of derivatives with potentially interesting properties. Future research will likely focus on expanding the library of these derivatives for various applications, particularly in medicinal chemistry.

The synthesis of amide and ester derivatives is a common strategy to create prodrugs or to modulate the biological activity of carboxylic acids. sciety.orgresearchgate.net For example, the synthesis of amide prodrugs of other 2-arylpropanoic acids has been shown to yield compounds with significant analgesic activity. sciety.org Similarly, the synthesis of various derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid has led to the discovery of compounds with potent anti-inflammatory activity. nih.gov Applying these strategies to this compound could lead to the discovery of new therapeutic agents.

Furthermore, the synthesis of more complex heterocyclic derivatives is another promising avenue. For instance, the derivatization of propanoic acids into oxadiazoles, triazoles, and thiadiazoles has been explored for other profens. nih.gov The synthesis of thiazole (B1198619) and other heterocyclic derivatives of propanoic acids has also been reported to yield compounds with antimicrobial or other biological activities. researchgate.netresearchgate.net

The exploration of these derivatization strategies will be crucial for uncovering the full potential of this compound as a scaffold for the development of new molecules with tailored properties for a range of research applications.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The field of chemical synthesis is being revolutionized by the integration of emerging technologies that enable greater efficiency, automation, and data generation. Future research on this compound will benefit significantly from the adoption of these technologies.

Automated synthesis platforms can dramatically accelerate the process of reaction optimization and library synthesis. illinois.edusigmaaldrich.comchemrxiv.orgimperial.ac.uknih.gov These platforms can perform numerous reactions in parallel under precisely controlled conditions, allowing for the rapid screening of catalysts, solvents, and other reaction parameters. This high-throughput approach can significantly shorten the time required to develop efficient synthetic methods.

Flow chemistry and microfluidics offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. nih.govnih.govnih.gov The application of flow chemistry to the asymmetric synthesis of chiral active pharmaceutical ingredients is a rapidly growing field. nih.gov Implementing flow processes for the synthesis of this compound could lead to more efficient, scalable, and sustainable production methods.

The combination of high-throughput screening with advanced analytical techniques, such as chiral chromatography, allows for the rapid analysis of enantiomeric excess in a large number of samples. This is crucial for the efficient discovery and optimization of asymmetric catalytic reactions. rsc.org

By embracing these emerging technologies, the future of research on this compound promises to be more efficient, data-rich, and innovative, ultimately accelerating the path from fundamental discovery to practical application.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(3-Fluorophenyl)propanoic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves introducing the 3-fluorophenyl group to a propanoic acid backbone. Key approaches include:
  • Friedel-Crafts Alkylation : Reacting propanoic acid derivatives with 3-fluorobenzyl halides under Lewis acid catalysis (e.g., AlCl₃) .
  • Suzuki-Miyaura Coupling : Using a boronic acid-substituted fluorophenyl precursor and a palladium catalyst to couple with a β-bromo-propanoic acid .
  • Hydrolysis of Nitriles : Converting 2-(3-fluorophenyl)propanenitrile to the acid via acidic or basic hydrolysis .
    Example Reaction Table :
MethodReagents/ConditionsYield RangeReference
Friedel-Crafts Alkylation3-Fluorobenzyl chloride, AlCl₃, 80°C45-60%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 100°C55-70%

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and methyl/methylene groups (δ 1.2–2.8 ppm).
  • ¹⁹F NMR : Detect fluorine environment (δ -110 to -120 ppm for meta-F) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ expected at m/z 182.1).
  • X-ray Crystallography : Resolve crystal structure for stereochemical confirmation (as done for fluorinated analogs) .
  • HPLC : Assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 100°C) reduce decarboxylation side reactions .
  • Protecting Groups : Use tert-butyl esters to stabilize the propanoic acid moiety during halogenation .
    Data Table :
CatalystTemp (°C)Byproduct (%)Yield (%)
Pd(PPh₃)₄1001255
Pd(OAc)₂80865

Q. How does the fluorine substituent affect the compound’s solubility and reactivity compared to non-fluorinated analogs?

  • Methodological Answer :
  • Physicochemical Impact :
  • Lipophilicity : Fluorine increases logP (measured via HPLC for analogs: ΔlogP ≈ +0.5) .
  • Acidity : The electron-withdrawing F-group lowers pKa (~3.8 vs. ~4.2 for non-fluorinated propanoic acids) .
  • Reactivity : Fluorine stabilizes intermediates in nucleophilic substitutions, as observed in Suzuki couplings .

Q. What protocols ensure safe handling and long-term stability of this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis; desiccate to avoid moisture .
  • Safety Measures : Use PPE (gloves, goggles) and work in a fume hood, as fluorinated aromatics may release toxic fumes upon decomposition .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.